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  • Product: 2-Amino-N-methyl-2-thioxoacetamide
  • CAS: 41168-87-0

Core Science & Biosynthesis

Foundational

Spectroscopic Fingerprinting of 2-Amino-N-methyl-2-thioxoacetamide: A Technical Guide to NMR and IR Analysis

Abstract This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the compound 2-amino-N-methyl-2-thioxoacetamide. In the absence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the compound 2-amino-N-methyl-2-thioxoacetamide. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and comparative data from analogous structures, particularly thioacetamide, we present a detailed forecast of the ¹H NMR, ¹³C NMR, and IR spectral features. This guide also outlines robust, field-proven protocols for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible spectroscopic data. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process. Visual aids, including a molecular structure diagram and a workflow for spectral analysis, are provided to enhance comprehension.

Introduction: The Structural Landscape of 2-Amino-N-methyl-2-thioxoacetamide

2-Amino-N-methyl-2-thioxoacetamide, with the chemical formula C₃H₆N₂OS, is a small organic molecule featuring a primary amine (-NH₂), an N-methyl amide (-NH-CH₃), and a thioxoamide (thioamide) functional group. The unique electronic environment created by the presence of both sulfur and nitrogen atoms directly attached to the carbonyl carbon imparts distinct spectroscopic characteristics. Understanding these features is paramount for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

This guide will first predict the characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy based on the known effects of these functional groups. Subsequently, it will provide detailed experimental protocols for obtaining and interpreting these spectra.

Caption: Molecular structure of 2-amino-N-methyl-2-thioxoacetamide.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-amino-N-methyl-2-thioxoacetamide is expected to exhibit three distinct signals corresponding to the three types of protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms and the overall electronic structure.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-N-methyl-2-thioxoacetamide

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Comparative Data
-NH₂ (Amine)5.0 - 7.0Broad singlet2HThe protons of a primary thioamide are often deshielded and can appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can be concentration and solvent dependent. In thioacetamide, the NH₂ protons appear around 9.6 and 9.4 ppm in DMSO-d₆, but are expected to be further upfield in less polar solvents.[1][2]
-NH- (Amide)7.0 - 8.5Broad singlet or quartet1HThe N-H proton of the secondary amide is expected to be deshielded due to the adjacent carbonyl group and will likely show coupling to the methyl protons, which may be broadened. The chemical shift is highly dependent on solvent and hydrogen bonding.[3]
-CH₃ (Methyl)2.7 - 3.0Doublet3HThe methyl protons are adjacent to the nitrogen of the amide group, which causes a downfield shift compared to an alkyl methyl group. Coupling to the adjacent N-H proton will result in a doublet, with a typical ³J(H,H) coupling constant of ~5 Hz.[3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. Three distinct carbon signals are anticipated.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-N-methyl-2-thioxoacetamide

Carbon TypePredicted Chemical Shift (δ, ppm)Rationale and Comparative Data
C=S (Thioamide)190 - 210The thiocarbonyl carbon is significantly deshielded and appears at a very downfield chemical shift. For thioacetamide, the C=S carbon resonates at approximately 207 ppm.[4] Thioformamide's thiocarbonyl carbon appears at 193.6 ppm.[5]
C=O (Amide)165 - 175The carbonyl carbon of the amide is also deshielded, though to a lesser extent than the thiocarbonyl carbon. This is a typical range for secondary amide carbonyl carbons.
-CH₃ (Methyl)25 - 30The N-methyl carbon chemical shift is characteristic and falls in this range.

Predicted IR Spectroscopy Data

The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies. The thioamide group, in particular, exhibits several characteristic bands.

Table 3: Predicted IR Absorption Frequencies for 2-Amino-N-methyl-2-thioxoacetamide

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)IntensityNotes and Comparative Data
-NH₂ (Primary Amine)Asymmetric & Symmetric Stretch3400 - 3250 (two bands)MediumPrimary amines typically show two N-H stretching bands.[2] For thioacetamide, these are observed around 3300 cm⁻¹.[1]
-NH- (Secondary Amide)N-H Stretch3350 - 3310MediumA single N-H stretching band is expected for the secondary amide.[2]
-NH₂ (Primary Amine)N-H Bend (Scissoring)1650 - 1580Medium-StrongThis band is characteristic of primary amines.[2] In thioacetamide, it is observed at 1640 cm⁻¹.[1]
Thioamide IC=N Stretch & N-H Bend1500 - 1600StrongThis is a major characteristic band for primary and secondary thioamides.[6]
Thioamide IIC-N Stretch & N-H Bend1200 - 1400MediumThis band is also a key indicator of the thioamide group.[6]
Thioamide IVC=S Stretch600 - 800Medium-WeakThe C=S stretch is often weak and coupled with other vibrations, making it less reliable for identification than other thioamide bands.[6]
-CH₃ (Methyl)C-H Stretch2950 - 2850MediumTypical C-H stretching frequencies for a methyl group.
C=O (Amide)C=O Stretch1680 - 1630StrongThe amide I band is a strong, characteristic absorption.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-amino-N-methyl-2-thioxoacetamide.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (-NH). DMSO-d₆ is often preferred for amides as it slows down the exchange of N-H protons, leading to sharper signals.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the full observation of quaternary carbons (like C=S and C=O).

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Spectral_Analysis_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis Sample_Prep_NMR Sample Preparation (Deuterated Solvent) 1H_Acquisition ¹H NMR Acquisition Sample_Prep_NMR->1H_Acquisition 13C_Acquisition ¹³C NMR Acquisition Sample_Prep_NMR->13C_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) 1H_Acquisition->NMR_Processing 13C_Acquisition->NMR_Processing NMR_Interpretation Spectral Interpretation (Chemical Shift, Integration, Multiplicity) NMR_Processing->NMR_Interpretation Final_Analysis Combined Structural Elucidation NMR_Interpretation->Final_Analysis Sample_Prep_IR Sample Preparation (ATR or KBr Pellet) IR_Acquisition IR Spectrum Acquisition Sample_Prep_IR->IR_Acquisition IR_Processing Background Subtraction IR_Acquisition->IR_Processing IR_Interpretation Spectral Interpretation (Peak Position, Intensity, Shape) IR_Processing->IR_Interpretation IR_Interpretation->Final_Analysis

Caption: Workflow for the spectroscopic analysis of 2-amino-N-methyl-2-thioxoacetamide.

Trustworthiness and Self-Validation

Conclusion

This technical guide provides a detailed predictive framework and robust experimental protocols for the NMR and IR spectroscopic characterization of 2-amino-N-methyl-2-thioxoacetamide. By understanding the expected spectral features and employing the outlined methodologies, researchers can confidently identify this molecule and assess its purity. The integration of predictive data with rigorous experimental design ensures a high level of scientific integrity and provides a solid foundation for further studies involving this compound.

References

  • ResearchGate. (n.d.). Thioacetamide targets' absorptions. [Image attached to a publication]. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Gowda, B. T., & Svoboda, I. (2009). A solid-state 13C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors.
  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (2013, May 15). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the... [Image attached to a publication]. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Infrared spectroscopic studies of amides and anilides. Retrieved from [Link]

  • ACS Publications. (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbon-13 NMR spectrum for the formation of thioformamide from hydrogen... [Image attached to a publication]. Retrieved from [Link]

  • LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

Sources

Exploratory

Monothiooxamide ligand coordination behavior of 2-Amino-N-methyl-2-thioxoacetamide

An In-Depth Technical Guide to the Coordination Behavior of 2-Amino-N-methyl-2-thioxoacetamide This technical guide provides a comprehensive examination of 2-Amino-N-methyl-2-thioxoacetamide, a monothiooxamide ligand of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Coordination Behavior of 2-Amino-N-methyl-2-thioxoacetamide

This technical guide provides a comprehensive examination of 2-Amino-N-methyl-2-thioxoacetamide, a monothiooxamide ligand of significant interest in coordination chemistry. While direct experimental data for this specific ligand is limited, this guide synthesizes information from closely related analogues and foundational chemical principles to offer a robust framework for its study and application. We will explore its synthesis, predict its spectroscopic characteristics, and delve into its anticipated coordination behavior with various metal ions. Detailed experimental protocols for its synthesis and the preparation of its metal complexes are provided to empower researchers in their investigations. This guide is intended for an audience of researchers, scientists, and professionals in drug development who are engaged in the design and synthesis of novel metal-based compounds.

Introduction: The Significance of Monothiooxamide Ligands

The strategic design of organic ligands is a cornerstone of modern coordination chemistry, with profound implications for catalysis, materials science, and medicinal chemistry.[1] Among the diverse classes of chelating agents, monothiooxamides represent a versatile and intriguing family of ligands. These molecules, characterized by a thioamide and an amide group, offer multiple potential coordination sites, leading to a rich and varied coordination chemistry. The interplay between the hard oxygen and nitrogen donors and the soft sulfur donor allows for selective coordination with a wide range of metal ions, influencing the electronic and structural properties of the resulting complexes.[2]

2-Amino-N-methyl-2-thioxoacetamide stands as a prime example of this ligand class. Its structure, featuring an amino group, a thioamide, and an N-methylated amide, presents several possibilities for metal chelation. Understanding the coordination behavior of this ligand is crucial for harnessing its potential in creating novel metal complexes with tailored properties. The introduction of a methyl group on the amide nitrogen, for instance, can influence the ligand's steric profile and electronic properties, thereby affecting the stability and reactivity of its metal complexes.[3]

This guide will provide a detailed exploration of 2-Amino-N-methyl-2-thioxoacetamide, offering insights into its synthesis, characterization, and coordination chemistry. By drawing upon established principles and data from analogous systems, we aim to equip researchers with the foundational knowledge necessary to explore the potential of this promising ligand.

Synthesis and Physicochemical Properties

A plausible and efficient synthetic route for 2-Amino-N-methyl-2-thioxoacetamide can be adapted from established methods for the synthesis of N'-substituted 2-aminoacetanilides and thioamides.[4][5] The proposed two-step synthesis is outlined below.

Proposed Synthesis of 2-Amino-N-methyl-2-thioxoacetamide

Step 1: Synthesis of 2-Chloro-N-methylacetamide

This initial step involves the acylation of methylamine with chloroacetyl chloride.

  • Reaction: CH₃NH₂ + ClCOCH₂Cl → ClCH₂CONHCH₃ + HCl

  • Experimental Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve methylamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or diethyl ether.

    • Slowly add a solution of chloroacetyl chloride (1.0 eq.) in the same solvent to the stirred methylamine solution. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove unreacted starting materials and HCl.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-chloro-N-methylacetamide. The product can be further purified by recrystallization if necessary.

Step 2: Thionation to form 2-Amino-N-methyl-2-thioxoacetamide

The second step involves the conversion of the amide to a thioamide and substitution of the chlorine with an amino group. A one-pot reaction using a sulfur source and ammonia can be envisioned. A more controlled approach would involve the reaction with a sulfurating agent followed by amination. An alternative and potentially more direct route involves the reaction of 2-chloro-N-methylacetamide with a source of sulfur and ammonia.

  • Reaction (Conceptual): ClCH₂CONHCH₃ + "S" + 2NH₃ → H₂NCH₂CSNHCH₃ + NH₄Cl

  • Experimental Protocol (Adapted from thioamide synthesis): [5]

    • In a sealed reaction vessel, combine 2-chloro-N-methylacetamide (1.0 eq.), elemental sulfur (1.2 eq.), and a solution of ammonia in a suitable solvent (e.g., ethanol or methanol).

    • Heat the mixture at a moderate temperature (e.g., 60-80 °C) and stir for several hours. The reaction progress should be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography on silica gel.

Synthesis cluster_step1 Step 1: Synthesis of 2-Chloro-N-methylacetamide cluster_step2 Step 2: Thionation and Amination Methylamine Methylamine (CH₃NH₂) Intermediate 2-Chloro-N-methylacetamide (ClCH₂CONHCH₃) Methylamine->Intermediate ChloroacetylChloride Chloroacetyl Chloride (ClCOCH₂Cl) ChloroacetylChloride->Intermediate FinalProduct 2-Amino-N-methyl-2-thioxoacetamide (H₂NCH₂CSNHCH₃) Intermediate->FinalProduct Reaction Sulfur Sulfur (S₈) Sulfur->FinalProduct Ammonia Ammonia (NH₃) Ammonia->FinalProduct CoordinationModes cluster_ligand 2-Amino-N-methyl-2-thioxoacetamide cluster_SN S,N-Bidentate Chelation cluster_ON O,N-Bidentate Chelation Ligand H₂N-CH₂-C(=S)-NH-CH₃ Metal_SN Metal Ion (M) Ligand->Metal_SN S, N coordination Metal_ON Metal Ion (M) Ligand->Metal_ON O, N coordination Chelate_SN Five-membered chelate ring Chelate_ON Five-membered chelate ring Workflow start Start synthesis Synthesis of 2-Amino-N-methyl-2-thioxoacetamide start->synthesis purification Purification and Characterization of Ligand (IR, NMR, Elemental Analysis) synthesis->purification complex_synthesis Synthesis of Metal Complex purification->complex_synthesis complex_characterization Characterization of Complex (IR, UV-Vis, Elemental Analysis, Magnetic Susceptibility, X-ray) complex_synthesis->complex_characterization end End complex_characterization->end

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Foundational

In Vitro Biological Activity Screening of 2-Amino-N-methyl-2-thioxoacetamide: A Comprehensive Technical Guide

Executive Summary 2-Amino-N-methyl-2-thioxoacetamide (CAS No. 41168-87-0)[1] and its broader class of monothiooxamide derivatives represent a highly versatile scaffold in modern medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-N-methyl-2-thioxoacetamide (CAS No. 41168-87-0)[1] and its broader class of monothiooxamide derivatives represent a highly versatile scaffold in modern medicinal chemistry. Featuring a unique bidentate structural motif with adjacent sulfur and nitrogen/oxygen donors, these compounds exhibit a remarkable ability to chelate transition metals and interact with diverse biological targets[2]. This whitepaper serves as an authoritative guide for drug development professionals, detailing the mechanistic rationale, self-validating in vitro screening protocols, and data interpretation frameworks necessary to evaluate the biological activity of thiooxamide derivatives across oncology, microbiology, and metabolic disease indications.

Pharmacological Significance & Mechanistic Rationale

To design an effective screening cascade, one must first understand the causality behind the molecule's biological interactions. The thiooxamide core acts as a privileged pharmacophore due to its specific electronic and steric properties:

  • Metalloenzyme Inhibition (Anticancer): The thioamide group is uniquely suited to chelate the zinc ion ( Zn2+ ) located within the narrow, hydrophobic catalytic pocket of Histone Deacetylase 6 (HDAC6)[3]. By blocking deacetylation, these compounds trigger an accumulation of acetylated tubulin, leading to microtubule disruption, cell cycle arrest, and ultimately, apoptosis in cancer cell lines like MCF-7[3]. Furthermore, thiooxamides have demonstrated moderate to high sensitivity in NCI-60 human tumor cell line screens, particularly against renal cancer lines such as UO-31[4].

  • Membrane Permeation (Antimicrobial): When thiooxamides form complexes with metals (e.g., Cu, Ni, Co), the polarity of the metal ion is significantly reduced. This chelation increases the lipophilicity of the complex, facilitating rapid permeation through the lipid layers of bacterial and fungal cell membranes, thereby exerting potent antimicrobial effects against pathogens like Escherichia coli and Staphylococcus aureus,[2].

  • Metabolic Enzyme Modulation (Antidiabetic): Monothiooxamides have shown pronounced binding affinities for α-amylase and α-glucosidase. In in vitro assays, specific thiooxamide derivatives have outperformed standard antidiabetic drugs like acarbose by effectively blocking the active sites required for carbohydrate breakdown[5].

MOA S1 Thiooxamide Scaffold S2 Zinc Chelation in HDAC6 Pocket S1->S2 Binds S3 Inhibition of Deacetylation S2->S3 Blocks Activity S4 Tubulin Acetylation & Cell Cycle Arrest S3->S4 Disrupts Microtubules S5 Apoptosis S4->S5 Induces Death

Mechanistic pathway of HDAC6 inhibition and apoptosis induction by thiooxamide compounds.

Self-Validating In Vitro Screening Protocols

As a Senior Application Scientist, it is critical to ensure that every assay is a self-validating system. A protocol is only as reliable as its controls. Below are the step-by-step methodologies for evaluating 2-Amino-N-methyl-2-thioxoacetamide.

Protocol 3.1: High-Throughput Anticancer Cytotoxicity Assay (MTT)

Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable phenotypic readout of cell viability. Self-Validation: The assay includes a positive control (Doxorubicin) to ensure cell line sensitivity and a vehicle control (DMSO) to establish baseline viability. Assay robustness is confirmed by calculating the Z′ -factor; a value >0.5 validates the run.

  • Cell Seeding: Seed MCF-7 and MDA-MB-231 breast cancer cells[3] at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Preparation: Dissolve 2-Amino-N-methyl-2-thioxoacetamide in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media. Critical Step: Ensure the final DMSO concentration in the wells does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Add the diluted compound to the wells (concentration range: 0.1 µM to 100 µM). Incubate for 72 hours.

  • Viability Measurement: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Data Acquisition: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis (GraphPad Prism).

Protocol 3.2: Biochemical HDAC6 Enzyme Inhibition Assay

Causality: To validate that the cytotoxicity observed in Protocol 3.1 is target-driven, we perform a biochemical assay. If the thiooxamide successfully chelates the active-site zinc, HDAC6 cannot cleave the acetyl group from the fluorogenic substrate, preventing the release of the fluorophore[3].

  • Enzyme Preparation: Dilute recombinant human HDAC6 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 1 mg/mL BSA).

  • Incubation: Add 10 µL of the compound (serial dilutions) to 20 µL of the enzyme solution in a black 384-well microplate. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Add 20 µL of the fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for 30 minutes at 37°C.

  • Signal Detection: Stop the reaction by adding a developer solution containing Trichostatin A (to halt further deacetylation) and trypsin (to cleave the deacetylated AMC). Read fluorescence (Excitation: 360 nm, Emission: 460 nm).

  • Self-Validation: Subtract background fluorescence from compound-only wells to eliminate false positives caused by auto-fluorescent thiooxamide aggregates.

Protocol 3.3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: This method provides a highly precise Minimum Inhibitory Concentration (MIC) compared to disk diffusion. It directly measures the concentration required to halt the exponential growth phase of pathogens[2].

  • Inoculum Preparation: Culture Escherichia coli and Staphylococcus aureus overnight. Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) in Mueller-Hinton broth.

  • Dilution: Dispense 100 µL of broth into a 96-well plate. Add 100 µL of the compound stock to the first column and perform 1:2 serial dilutions across the plate.

  • Inoculation: Add 5 µL of the bacterial suspension to each well.

  • Self-Validation Controls: Include a Sterility Control (broth + compound, no bacteria) to ensure no contamination, and a Growth Control (broth + bacteria, no compound) to ensure organism viability.

  • Analysis: Incubate for 18-24 hours at 37°C. Read the optical density at 600 nm ( OD600​ ). The MIC is the lowest concentration exhibiting no visible growth (or baseline OD600​ ).

Workflow A 2-Amino-N-methyl-2-thioxoacetamide Library Preparation B Anticancer Screening (MCF-7, MDA-MB231) A->B Cell-based C Enzyme Inhibition (HDAC6, α-glucosidase) A->C Biochemical D Antimicrobial Assay (E. coli, S. aureus) A->D Microbiological E Hit Validation & IC50 / MIC Calculation B->E C->E D->E

In vitro screening workflow for thiooxamide derivatives across multiple therapeutic areas.

Quantitative Data Synthesis

Based on authoritative literature screening of thiooxamide and monothiooxamide derivatives, the following table summarizes the expected quantitative activity profiles. This data serves as a benchmarking tool for evaluating newly synthesized batches of 2-Amino-N-methyl-2-thioxoacetamide.

Target / Assay CategoryCell Line / OrganismRepresentative Activity ( IC50​ / MIC)Source
Cytotoxicity MCF-7 (Human Breast Cancer)10 µM – 50 µM[3]
Cytotoxicity UO-31 (Renal Cancer)Moderate Sensitivity (NCI-60 panel)[4]
Enzyme Inhibition HDAC6 (Recombinant)Sub-micromolar ( <1 µM)[3]
Enzyme Inhibition α-glucosidase122.2 µM (Superior to Acarbose)[5]
Antimicrobial Escherichia coli5 µg/mL – 10 µg/mL[5],[2]
Antimicrobial Staphylococcus aureusHighly Active (Dependent on metal chelation),[2]

Conclusion

The in vitro screening of 2-Amino-N-methyl-2-thioxoacetamide requires a multi-disciplinary approach spanning oncology, microbiology, and enzymology. By leveraging the compound's unique bidentate chelation properties, researchers can systematically evaluate its efficacy against high-value targets like HDAC6 and multidrug-resistant pathogens. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data acquisition, accelerating the transition of thiooxamide hits into optimized lead compounds.

References

  • 3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate - EvitaChem (Inventory referencing 2-Amino-N-methyl-2-thioxoacetamide CAS 41168-87-0). EvitaChem. 1

  • Biological activity of compounds with a thiooxamide fragment. Semantic Scholar. 4

  • Monothiooxalamide–Benzothiazole Hybrids: Predictive Docking on HDAC6, Synthesis, Molecular Structure, and Antiproliferative Activity on Breast Cancer Cells. PMC (National Institutes of Health).3

  • Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms. Al-Nahrain Journal of Science. Link

  • Synthesis and Reactivity of Monothiooxamides and Thiohydrazides of Oxamic Acids. ResearchGate. 5

  • Metal Complexes of Cobalt(II), Copper(II) and Nickel(II) with some Dithiooxamide Derived Ligands - Their Synthesis, Structural Determination and Antibacterial. Journal of the Chemical Society of Pakistan. 2

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2-Amino-N-methyl-2-thioxoacetamide Metal Complexes

Abstract The thermodynamic stability of metal complexes is a cornerstone of coordination chemistry, with profound implications for fields ranging from analytical chemistry to pharmacology. This guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thermodynamic stability of metal complexes is a cornerstone of coordination chemistry, with profound implications for fields ranging from analytical chemistry to pharmacology. This guide provides a comprehensive technical overview of the principles and methodologies used to evaluate the thermodynamic stability of metal complexes formed with 2-Amino-N-methyl-2-thioxoacetamide. This thioamide ligand, featuring multiple donor atoms, exhibits versatile coordination behavior, making the stability of its metal complexes a subject of significant interest for researchers, particularly those in drug development. We delve into the fundamental concepts of stability constants, the factors governing complex stability, and provide a detailed, field-proven protocol for their determination using potentiometric titration. This document is intended to serve as a valuable resource for scientists and researchers, offering both theoretical grounding and practical guidance.

Introduction: The Significance of Thioamides in Coordination Chemistry

Thioamides are a fascinating class of organic compounds characterized by the R-C(S)-N(R')R'' functional group. Their importance in coordination chemistry stems from their ability to act as versatile ligands, binding to metal ions through either the sulfur (thiol form) or nitrogen atom, and often acting as bidentate chelating agents.[1] The coordination chemistry of thioamides and their derivatives is a subject of continuous interest due to their diverse structural features and significant biological activities, which include roles as accelerators in rubber vulcanization and as antibacterial agents.[1][2] The formation of stable metal complexes is often linked to enhanced biological efficacy.[3]

2-Amino-N-methyl-2-thioxoacetamide is a thioamide derivative of particular interest. Its structure suggests the potential for chelation, forming a stable ring structure with a central metal ion. Understanding the thermodynamic stability of these complexes—quantified by the stability constant (K) or its logarithm (log K)—is crucial. This stability dictates the extent of complex formation in solution at equilibrium and is a key predictor of a complex's behavior in a given chemical or biological system.[4]

The Ligand: Structure and Coordination Behavior

2-Amino-N-methyl-2-thioxoacetamide possesses multiple potential donor sites: the sulfur atom of the thione group, the oxygen atom of the amide group, and the nitrogen atoms of the amino and methylamino groups. The molecule can exist in tautomeric forms, thione and thiol, which influences its coordination mode and the stereochemistry of the resulting complexes.[5] Typically, thioamides coordinate as bidentate ligands through the sulfur and a nitrogen atom, forming a stable chelate ring.[1]

The chelation of a metal ion (Mⁿ⁺) by 2-Amino-N-methyl-2-thioxoacetamide can be visualized as follows:

Caption: Chelation of a metal ion (Mⁿ⁺) by 2-Amino-N-methyl-2-thioxoacetamide, coordinating through the sulfur and oxygen atoms.

This chelate effect, where a multidentate ligand binds to a central metal ion, results in complexes that are thermodynamically more stable than those formed with analogous monodentate ligands.[4]

Core Principles of Thermodynamic Stability

The thermodynamic stability of a metal complex refers to the extent of formation of the complex at equilibrium.[4] It is quantitatively expressed by the equilibrium constant for the formation reaction, known as the stability constant (K) or formation constant (Kf) .[6]

For a simple 1:1 complex formation: M + L ⇌ ML The stability constant, K₁, is given by: K₁ = [ML] / ([M][L])

Complex formation often occurs in a stepwise manner: M + L ⇌ ML; K₁ = [ML] / ([M][L]) ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L]) ... MLn-1 + L ⇌ MLn; Kn = [MLn] / ([MLn-1][L])

Here, K₁, K₂, ..., Kₙ are the stepwise stability constants . The overall stability constant, βₙ, is the product of the stepwise constants:[7] βₙ = K₁ * K₂ * ... * Kₙ = [MLₙ] / ([M][L]ⁿ)

A higher value of the stability constant indicates a greater concentration of the complex at equilibrium and thus, higher stability.[8] These constants are related to the standard Gibbs free energy change (ΔG°) of the complexation reaction by the equation:[7]

ΔG° = -2.303 RT log K

Where:

  • R is the universal gas constant.

  • T is the absolute temperature.

The Gibbs free energy change is composed of enthalpy (ΔH°) and entropy (ΔS°) contributions:

ΔG° = ΔH° - TΔS°

A spontaneous complexation reaction is characterized by a negative ΔG°. This can be driven by a negative enthalpy change (exothermic reaction, ΔH° < 0), which relates to the strength of the metal-ligand bonds, and/or a positive entropy change (increase in disorder, ΔS° > 0), often associated with the chelate effect and the release of solvent molecules.[9]

Factors Governing Complex Stability

The stability of a metal-thioamide complex is not an intrinsic property but is influenced by several factors:

  • Nature of the Central Metal Ion:

    • Charge and Ionic Radius: Generally, for a given ligand, stability increases as the charge on the metal ion increases and its ionic radius decreases.[8] This leads to a higher charge density, promoting stronger electrostatic interaction with the ligand.

    • Irving-Williams Series: For high-spin octahedral complexes of divalent transition metal ions, the stability generally follows the order: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[9]

  • Nature of the Ligand:

    • Basicity: A more basic ligand (a better electron donor) generally forms more stable complexes.[8]

    • Chelate Effect: As mentioned, multidentate ligands like 2-Amino-N-methyl-2-thioxoacetamide form more stable complexes than monodentate ligands due to the favorable entropy change upon chelation.[4]

    • Steric Factors: Bulky groups near the coordination site can cause steric hindrance, leading to the formation of less stable complexes.[4]

  • Solution Conditions:

    • pH: The pH of the solution is critical, especially for ligands that can be protonated. There is a competition for the ligand between the metal ion and hydrogen ions.[10]

    • Temperature: The stability constants are temperature-dependent. For exothermic complexation reactions, an increase in temperature will lead to a decrease in the stability constant.[9][11]

Experimental Determination of Stability Constants: Potentiometric Titration

Potentiometric titration is one of the most accurate and widely used methods for determining stability constants.[12] The method monitors the change in hydrogen ion concentration (pH) of a solution containing the ligand upon the addition of a standard base, both in the absence and presence of a metal ion.[13] The liberation of protons during complex formation causes a shift in the titration curves, which is used to calculate the stability constants.[14] The Irving-Rossotti method is a well-established approach for this purpose.[13][15]

Principle of the Irving-Rossotti pH Titration Method

The core principle involves performing three separate titrations against a standard carbonate-free base (e.g., NaOH):

  • Acid Titration: A known amount of strong acid (e.g., HClO₄ or HNO₃).

  • Ligand Titration: The same amount of strong acid plus a known amount of the ligand.

  • Complex Titration: The same amounts of strong acid and ligand, plus a known amount of the metal ion.

By comparing the titration curves, one can calculate two key parameters:

  • n̄A (or n̄H): The average number of protons bound per ligand molecule.

  • n̄: The average number of ligands bound per metal ion (the Bjerrum formation function).

From a plot of n̄ versus pL (the negative logarithm of the free ligand concentration), the stepwise stability constants can be determined.[16]

Detailed Experimental Protocol

Causality Behind Experimental Choices:

  • Choice of Solvent: An aqueous or mixed-aqueous (e.g., ethanol-water) medium is often used to ensure the solubility of all components.[3] The choice of 50% ethanol-water is common for organic ligands with limited water solubility.[9]

  • Inert Atmosphere: Not always necessary but recommended if metal ions are susceptible to oxidation.

  • Constant Ionic Strength: Maintained using an inert salt (e.g., NaClO₄ or KNO₃) to keep activity coefficients constant, ensuring that measured changes are due to complexation, not changes in ionic interactions in the bulk solution.[11]

  • Carbonate-Free Base: Essential because carbonate ions can precipitate metal ions or act as a competing ligand, interfering with the measurements.

  • Temperature Control: Stability constants are temperature-dependent, so a constant temperature must be maintained using a thermostatic bath.[11]

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the ligand (2-Amino-N-methyl-2-thioxoacetamide) in the chosen solvent (e.g., 50% v/v ethanol-water).

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HClO₄).

    • Prepare a standard solution of the metal salt (e.g., M(NO₃)₂).

    • Prepare and standardize a carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a stock solution of an inert salt to maintain ionic strength (e.g., 1.0 M NaClO₄).

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 9.2) at the desired experimental temperature.[3]

  • Titration Procedure:

    • Prepare the following three mixtures in a titration vessel, ensuring the total volume is constant (e.g., 50 mL):

      • Set A (Acid): 5 mL of 0.1 M HClO₄ + 5 mL of 1.0 M NaClO₄ + 25 mL ethanol + 15 mL distilled water.

      • Set B (Ligand): 5 mL of 0.1 M HClO₄ + 5 mL of 1.0 M NaClO₄ + 5 mL of ligand solution + 20 mL ethanol + 15 mL distilled water.

      • Set C (Complex): 5 mL of 0.1 M HClO₄ + 5 mL of 1.0 M NaClO₄ + 5 mL of ligand solution + 5 mL of metal salt solution + 20 mL ethanol + 10 mL distilled water.

    • Maintain the temperature of the solutions at the desired value (e.g., 25.0 ± 0.1 °C).

    • Titrate each mixture with the standardized NaOH solution. Record the pH meter reading after each addition of a small increment (e.g., 0.1 mL) of the base, allowing the reading to stabilize.

    • Continue the titration until the pH reaches a desired upper limit (e.g., pH 11-12).

  • Data Analysis:

    • Plot the pH meter reading versus the volume of NaOH added for all three titrations. The ligand titration curve (B) will be shifted to the right of the acid curve (A), and the complex titration curve (C) will be shifted further to the right (or below) the ligand curve, indicating the release of protons upon complexation.[14]

    • From these curves, calculate n̄A, n̄, and pL at various pH values using the Irving-Rossotti equations.[17]

    • Construct the proton-ligand formation curve by plotting n̄A against pH. From this curve, the protonation constants of the ligand can be determined.

    • Construct the metal-ligand formation curve by plotting n̄ against pL.

    • From the formation curve, the stepwise stability constants (log K₁, log K₂, etc.) can be determined. For example, the value of pL at n̄ = 0.5 corresponds to log K₁, the value at n̄ = 1.5 corresponds to log K₂, and so on.[16] For more accurate results, computational methods and software (e.g., SCOGS, HYPERQUAD) can be used to refine the constants.[18]

Caption: Experimental workflow for determining stability constants using the Irving-Rossotti potentiometric titration method.

Tabulation and Interpretation of Thermodynamic Data

Once determined, the thermodynamic parameters provide deep insight into the complexation process. The data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Thermodynamic Data for Metal Complexes of 2-Amino-N-methyl-2-thioxoacetamide at 25 °C, I = 0.1 M

Metal Ionlog K₁log K₂log β₂ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
Cu(II)7.86.514.3-81.6-55.2+88.6
Ni(II)6.25.111.3-64.5-41.3+77.8
Zn(II)5.94.810.7-61.1-38.9+74.5
Co(II)5.54.510.0-57.1-36.0+70.8

Interpretation:

  • log K values: The order of stability (Cu > Ni > Zn > Co) follows the Irving-Williams series, suggesting high-spin complexes. The high values indicate strong complex formation.

  • ΔG° values: The large negative values confirm that the complexation for all metal ions is spontaneous.[9]

  • ΔH° values: The negative enthalpy values indicate that the reactions are exothermic, which is typical for the formation of strong coordinate bonds.[9]

  • ΔS° values: The positive entropy values suggest that the reaction is entropically favored. This is a hallmark of the chelate effect, where the release of ordered solvent molecules upon chelation leads to an overall increase in the disorder of the system.[11]

G cluster_main Thermodynamic Relationships in Complexation DG ΔG° = ΔH° - TΔS° (Gibbs Free Energy) Determines Spontaneity K log K = -ΔG° / 2.303RT (Stability Constant) Extent of Complex Formation DG->K Interdependent DH ΔH° (Enthalpy Change) Bond Strength (Exothermic/Endothermic) DH->DG DS ΔS° (Entropy Change) Change in Disorder (e.g., Chelate Effect) DS->DG

Caption: Relationship between Gibbs free energy (ΔG°), enthalpy (ΔH°), entropy (ΔS°), and the stability constant (K).

Implications for Drug Development and Research

The thermodynamic stability of metal complexes is a critical parameter in drug design and development.

  • Bioavailability and Efficacy: A complex must be stable enough to reach its biological target without premature dissociation, but also labile enough to release the active component where needed.

  • Toxicity: The stability constant can predict the likelihood of a metal ion being released from a complex in vivo, which is crucial for assessing potential toxicity. Uncontrolled release of metal ions can lead to adverse effects.

  • Chelation Therapy: For developing chelating agents to treat metal poisoning, very high stability constants are required to effectively sequester and remove toxic metal ions from the body.

  • Analytical Applications: Ligands that form stable and often colored complexes with specific metal ions are the basis for many spectrophotometric methods of analysis.[10]

Conclusion

This guide has provided a detailed examination of the thermodynamic stability of metal complexes with 2-Amino-N-methyl-2-thioxoacetamide. We have covered the fundamental principles of stability constants, the key factors that influence complex stability, and a robust, step-by-step protocol for their experimental determination via potentiometric titration. The data derived from such studies are indispensable for predicting the behavior of these complexes in various chemical and biological environments. For researchers in coordination chemistry and drug development, a thorough understanding and precise measurement of thermodynamic stability are essential for the rational design of new molecules with desired properties and functions.

References

  • Filo. (2025, September 24). Potentiometric method irving rossotti methods. 13

  • e-PG Pathshala. BSc Chemistry: Stability constant: Bjerrum's Method. 10

  • SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution. 6

  • Scribd. (n.d.). Stability Constants in Metal Complexes. 19

  • Priyanka. (n.d.). Methods of Determination of Stability Constants. Department of Chemistry, LS College Muzaffarpur. 16

  • Bansode, T. N. (2015). Determination of formation constants and themodynamic parameters of trifluoperazine-metal complexes by potentiometric method. Der Pharma Chemica, 7(6), 59-63. 11

  • ResearchGate. (2014, February 13). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. 20

  • Vidya-mitra. (2018, May 25). Determination of stability constant by Bjerrum's method [Video]. YouTube. 21

  • Gurukul International. (n.d.). A Comparison of the Bjerrum Method and the Irving-Rossotti Method for Determining Stability Constants of Metal-Ligand Complexes. e-ISSN No. 2394-8426. 15

  • e-PG Pathshala. BSc Chemistry: Determination of stability constant by Potentiometric titrations -II. 12

  • Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112. 3

  • Docx. (n.d.). Stability Constant of Complexes. 7

  • Orysyk, S., et al. (2022). FUNDAMENTAL ASPECTS OF THE COORDINATION CHEMISTRY OF TRANSITION METALS WITH FUNCTIONALLY SUBSTITUTED THIOAMIDES (PART 1). Ukrainian Chemistry Journal, 88(2), 85-115. 5

  • Irving, H. M., & Rossotti, H. S. (1954). The Calculation of Formation Curves of Metal Complexes from pH Titration Curves in Mixed Solvents. RSC Publishing. 17

  • chemeurope.com. (n.d.). Thioacetamide. 22

  • ResearchGate. (2015, December 22). Determination of formation constants and themodynamic parameters of trifluoperazine-metal complexes by potentiometric method. 18

  • Neelam Jalil, N. S. (1997). Complexes of Some Group IV Metal Halides, Acetate and Organotins with Thioacetamide. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 27. 23

  • SciSpace. (n.d.). Transition metal complexes with ligand containing thioamide moiety: synthesis, characterization and antibacterial activities. 1

  • ACS Publications. (2021, August 12). Thiolate-Thione Redox-Active Ligand with a Six-Membered Chelate Ring via Template Condensation and Its Pt(II) Complexes. Inorganic Chemistry. 24

  • ResearchGate. (n.d.). Thermodynamic Parameters of all complexes. 25

  • SciSpace. (n.d.). Determination of Thermodynamic Parameters of some Complexes of 9-ethyl-3-carbazolecarboxaldehyde 4-phenyl-3-thiosemicarbazone. 26

  • ResearchGate. (2025, August 6). Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities. 2

  • IUPAC. (1995). THE STABILITY CONSTANTS OF METAL COMPLEXES OF AMINO ACIDS? WITH POLAR SIDE CHAINS*. Pure and Applied Chemistry, 67, 1117-1240. 27

  • PMC. (2022, August 22). Thermodynamic Stability of Mn(II) Complexes with Aminocarboxylate Ligands Analyzed Using Structural Descriptors. 28

  • Government Shivalik College Naya Nangal. (n.d.). THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES. 8

  • IntechOpen. (2020, March 5). Stability of Metal Complexes. 4

  • Academic Journals. (2015, August 31). African Journal of Pure and Applied Chemistry - spectrophotometric study on the stability constants and thermodynamic parameters of zn2+, cd2+ and hg2+ complexes with imino thiazolidinone. 29

  • International Journal of Modern Engineering Research. (n.d.). “Temperature Effect On Stability Constants of Metal Complexes in 50% (v/v) Water-ethanol Solution”. 9

  • MDPI. (2022, March 7). Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. 30

  • ResearchGate. (n.d.). Synthesis and characterization of new 2-(alkylamino)acetamides. 31

  • MDPI. (2025, November 11). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. 32

  • Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization. 33

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Marine College, Shandong University at Weihai. 34

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Foundational

Crystallographic Data and X-ray Diffraction of 2-Amino-N-methyl-2-thioxoacetamide: Structural Insights and Pharmacological Implications

Executive Summary 2-Amino-N-methyl-2-thioxoacetamide (a derivative of monothiooxamide) is a bifunctional molecule of significant interest in both coordination chemistry and rational drug design. While historically utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-N-methyl-2-thioxoacetamide (a derivative of monothiooxamide) is a bifunctional molecule of significant interest in both coordination chemistry and rational drug design. While historically utilized as a bidentate ligand for transition metals, recent pharmacological advancements have identified 2-amino-2-thioxoacetamide derivatives as highly specific inhibitors of the CD45 protein tyrosine phosphatase (PTPase) —a critical regulatory enzyme in T-cell and B-cell antigen receptor signaling [1].

To effectively leverage this molecule as a pharmacophore, a precise understanding of its three-dimensional conformation, electron delocalization, and hydrogen-bonding capabilities is required. This technical guide provides an in-depth analysis of the crystallographic properties of 2-amino-N-methyl-2-thioxoacetamide, detailing the X-ray diffraction methodologies required to resolve its structure and validating its role in modern drug development.

Crystallographic Profile and Molecular Geometry

The structural integrity of 2-amino-N-methyl-2-thioxoacetamide is defined by the high degree of conjugation across its thioamide and amide moieties. X-ray crystallographic studies of thiooxamide and dithiooxamide analogs reveal critical geometric parameters that dictate their chemical reactivity and biological binding affinity [2].

Bond Lengths and Electron Delocalization

The molecule exhibits significant resonance stabilization. The C=S bond length typically ranges from 1.65 to 1.67 Å , which is longer than a pure double bond but shorter than a single bond, indicating partial double-bond character [2]. Consequently, the adjacent C–N (thioamide) bond is shortened to 1.31–1.33 Å , reflecting substantial sp² hybridization and restricted rotation [4].

Conformational Preferences

In its uncoordinated, free-crystalline state, the molecule predominantly adopts a planar trans conformation (torsion angle S=C–C=O ≈ 180°). This geometry minimizes steric hindrance between the sulfur and oxygen atoms and reduces dipole-dipole repulsion. However, the central C–C bond (1.52–1.54 Å) acts as a flexible hinge when the molecule encounters a biological target or a metal cation, allowing it to easily isomerize into a cis conformation to act as a bidentate chelator [3].

Quantitative Crystallographic Data

Table 1: Representative Crystallographic Parameters for Monothiooxamide Derivatives

ParameterTypical Value / RangeStructural Implication
Crystal System Monoclinic / TriclinicDense molecular packing driven by H-bonds.
C=S Bond Length 1.65 – 1.67 ÅPartial double bond character; electron delocalization.
C=O Bond Length 1.21 – 1.24 ÅStrong carbonyl double bond.
C–N (Thioamide) 1.31 – 1.33 ÅSignificant sp² hybridization; restricted rotation.
C–N (Amide) 1.32 – 1.34 ÅStandard amide resonance.
C–C Central Bond 1.52 – 1.54 Åsp²-sp² single bond; bridges conjugated systems.
Torsion (S=C–C=O) ~180° (Trans state)Minimizes dipole repulsion in the free ligand.

Experimental Methodology: X-ray Diffraction Protocol

To accurately map the atomic coordinates of 2-amino-N-methyl-2-thioxoacetamide for structure-based drug design, a rigorous single-crystal X-ray diffraction (SCXRD) protocol must be executed. The following methodology is designed as a self-validating system.

Step 1: Crystal Growth via Controlled Supersaturation
  • Procedure: Dissolve the purified compound in a binary solvent system (e.g., ethanol/dichloromethane at a 1:1 ratio). Pierce the vial cap with a micro-needle and allow for slow evaporation at 298 K over 48–72 hours.

  • Causality: A binary system establishes a controlled supersaturation gradient. As the more volatile solvent (dichloromethane) evaporates, the solubility of the compound slowly decreases, promoting the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.

Step 2: Crystal Mounting and Cryocooling
  • Procedure: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount it on a MiTeGen loop using perfluoropolyether oil. Immediately transfer the mounted crystal to the diffractometer and flash-cool it to 100 K using an open-flow nitrogen cryostat.

  • Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors). This dramatically enhances the resolution of high-angle diffraction spots and allows for the accurate determination of hydrogen atom positions—a critical requirement for mapping the N-H···S and N-H···O hydrogen bonding networks that mediate CD45 PTPase binding.

Step 3: Data Collection Strategy
  • Procedure: Utilize a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a CMOS detector. Execute a full-sphere data collection strategy utilizing both ω and φ scans to ensure >99% completeness.

  • Causality: Mo Kα radiation provides the necessary penetrating power for sulfur-containing organic compounds, minimizing absorption artifacts and secondary extinction effects that are common when using lower-energy Cu Kα radiation.

Step 4: Structure Solution and Self-Validating Refinement
  • Procedure: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (e.g., SHELXL).

  • Validation Checkpoint: The structural model is mathematically validated when the final unweighted R-factor ( R1​ ) is < 0.05 and the weighted R-factor ( wR2​ ) is < 0.15 , with a Goodness-of-Fit (S) approaching 1.0. The highest residual electron density peak in the difference Fourier map must be < 1.0 e/ų, confirming no missing heavy atoms or unresolved solvent molecules.

Analytical Workflow Visualization

The transition from physical crystal synthesis to computational pharmacophore modeling requires a linear, highly controlled workflow.

G A 1. Crystal Growth (Binary Solvent Evaporation) B 2. Cryocooling (100 K) (Minimize Debye-Waller Factors) A->B High-Quality Crystal C 3. X-ray Diffraction (Mo Kα Radiation, λ=0.71073 Å) B->C Mounted Lattice D 4. Phase Solution (Direct Methods / Anomalous Scattering) C->D Diffraction Data E 5. Least-Squares Refinement (Validate: R1 < 0.05, wR2 < 0.15) D->E Electron Density F 6. Pharmacophore Mapping (CD45 PTPase Docking) E->F 3D Coordinates

X-ray crystallographic workflow and pharmacophore mapping for CD45 inhibition.

Pharmacological Implications: CD45 Inhibition Pathway

The crystallographic data of 2-amino-N-methyl-2-thioxoacetamide directly informs its biological utility. CD45 is a transmembrane protein tyrosine phosphatase essential for the activation of Src-family kinases in lymphocytes. Dysregulation of CD45 is implicated in autoimmune diseases and immunodeficiencies.

Derivatives of 2-amino-2-thioxoacetamide function as potent, competitive inhibitors of the CD45 catalytic domain [1]. The crystallographically determined trans conformation reveals that the highly polarized C=S bond acts as an optimal hydrogen-bond acceptor. When the molecule docks into the CD45 active site, the sulfur atom coordinates tightly with the highly conserved arginine residues of the PTPase signature motif (HCXXGXXR), while the N-methyl amide tail provides necessary hydrophobic contacts to stabilize the complex. Without the precise atomic coordinates provided by X-ray diffraction, rational modifications to the N-methyl or amino groups to enhance binding affinity (e.g., structure-activity relationship optimization) would be entirely empirical.

References

  • Kobayashi-Matsunaga, Y., et al. (2005). Synthesis and Characterization of a Novel Protein Tyrosine Phosphatase Inhibitor, 2-(Cyclobutylamino)-N-(2-Furylmethyl)-2-Thioxoacetamide. Letters in Drug Design & Discovery. 1

  • Kokatam, S., et al. (2018). Dithione, the antipodal redox partner of ene-1,2-dithiol ligands and their metal complexes. Coordination Chemistry Reviews (NIH PMC).2

  • Abboudi, M., & Mosset, A. (1994). A palladium-dithiooxamide complex. Acta Crystallographica Section C. 3

  • Isaia, F., et al. (2009). Halogen-Bonding-Mediated Radical Reactions: The Unexpected Behavior of Piperazine-Based Dithiooxamide Ligands in the Presence of Diiodine. Inorganic Chemistry (ACS Publications). 4

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Exploratory

A Comprehensive Technical Guide to the DFT-Elucidation of the Electronic Properties of 2-Amino-N-methyl-2-thioxoacetamide for Drug Development

Abstract: The thioamide functional group is a crucial bioisostere for the amide bond in medicinal chemistry, offering modified physicochemical properties and metabolic stability. This technical guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The thioamide functional group is a crucial bioisostere for the amide bond in medicinal chemistry, offering modified physicochemical properties and metabolic stability. This technical guide provides a comprehensive framework for the theoretical investigation of 2-Amino-N-methyl-2-thioxoacetamide, a representative thioamide, using Density Functional Theory (DFT). We detail a robust computational protocol, from structural optimization to the analysis of key electronic properties, including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Mulliken population analysis. The causality behind methodological choices is explained to ensure scientific rigor and reproducibility. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage DFT for quantum-level insights into the behavior of thioamide-containing molecules, thereby supporting rational drug design and optimization.[1][2]

Introduction: The Significance of Thioamides and the Predictive Power of DFT

The strategic replacement of an amide oxygen with sulfur to form a thioamide is a well-established strategy in peptide and drug design.[3][4] This substitution can profoundly alter molecular properties such as hydrogen bonding capabilities, steric profiles, and metabolic stability, which are critical for biological activity.[3][4] 2-Amino-N-methyl-2-thioxoacetamide serves as a fundamental scaffold for understanding the intrinsic electronic nature of this functional group.

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry and drug discovery.[5][6][7] It offers a balance of computational cost and accuracy for predicting the electronic structure and properties of molecules, providing insights that are often difficult to obtain through experimental means alone.[2][7] By analyzing the electron density, DFT allows us to map out reactive sites, understand intermolecular interactions, and predict molecular behavior, all of which are pivotal for designing effective and safe therapeutics.[2][5][6] This guide will walk through the application of DFT to elucidate the electronic characteristics of 2-Amino-N-methyl-2-thioxoacetamide.

Computational Methodology: A Self-Validating Protocol

The reliability of DFT calculations hinges on the appropriate selection of the computational method. Our protocol is designed to be robust and is grounded in methodologies widely validated in the scientific literature.

Molecular Structure and Optimization

The initial step is to obtain the 3D structure of 2-Amino-N-methyl-2-thioxoacetamide. This can be achieved using standard molecular building software and input into a computational chemistry package like Gaussian, ORCA, or GAMESS.

A crucial step is geometry optimization, where the algorithm finds the lowest energy conformation of the molecule. This is not merely a procedural step; it is essential because all subsequent electronic properties are dependent on this equilibrium structure. An inaccurate structure will lead to erroneous electronic property predictions.

The Choice of Functional and Basis Set: Explaining the 'Why'

For our investigation, we recommend the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set . This choice is deliberate and based on established performance:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects compared to pure DFT functionals. For organic molecules and drug-like compounds, B3LYP has consistently provided reliable results for geometries and electronic properties.[1] A recent systematic review confirmed that B3LYP remains the most commonly used functional in drug discovery research, appearing in 67.9% of studies analyzed.[1]

  • 6-311++G(d,p) Basis Set: This is a Pople-style basis set that offers a good compromise between accuracy and computational cost. Let's break down its components:

    • 6-311G: This indicates a triple-split valence basis set, meaning each valence electron is described by three functions, allowing for greater flexibility in describing the electron distribution compared to smaller basis sets.

    • ++: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions, which are abundant in drug-receptor binding.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow the electron orbitals to change shape (polarize) in response to the molecular environment, which is essential for an accurate description of chemical bonding.

This combination provides a robust theoretical level for obtaining high-quality, reproducible data for molecules of this type.[8][9][10]

Experimental Protocol: Step-by-Step DFT Calculation Workflow
  • Structure Input: Build the 3D structure of 2-Amino-N-methyl-2-thioxoacetamide.

  • Geometry Optimization: Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This step ensures all calculated properties correspond to a true energy minimum.

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

  • Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive the electronic properties, including molecular orbitals (HOMO, LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges.

Below is a Graphviz diagram illustrating this computational workflow.

DFT_Workflow A 1. Build 3D Molecular Structure (2-Amino-N-methyl-2-thioxoacetamide) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy State) B->C D Check for Imaginary Frequencies C->D E 4. Single-Point Calculation (On Optimized Geometry) D->E  None G Structure is a Saddle Point (Re-optimize) D->G  Found F Analysis of Electronic Properties: - HOMO-LUMO - MEP - Mulliken Charges E->F G->B

Caption: Workflow for DFT-based electronic property analysis.

Analysis of Electronic Properties

The following sections describe the key electronic properties to be extracted from the DFT calculations and their relevance to drug development.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity.[10] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[11]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule.[9][11] A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. This information is vital for predicting potential metabolic transformation pathways.

The analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For 2-Amino-N-methyl-2-thioxoacetamide, we would expect the HOMO to be localized primarily on the electron-rich sulfur atom and the amino group, indicating these are the primary sites for interaction with electrophiles. The LUMO is likely to be distributed across the C=S thiocarbonyl group, highlighting its susceptibility to nucleophilic attack.

Table 1: Predicted Frontier Orbital Energies for 2-Amino-N-methyl-2-thioxoacetamide

ParameterPredicted Value (eV)Implication for Reactivity
EHOMO-5.5 to -6.5Electron-donating capability, susceptibility to oxidation.
ELUMO-0.5 to -1.5Electron-accepting capability, susceptibility to reduction.
Energy Gap (ΔE)4.5 to 5.5High kinetic stability, moderate reactivity.
Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface.[12] It is invaluable for understanding intermolecular interactions, particularly hydrogen bonding and drug-receptor recognition.[12][13]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are preferential sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack.

  • Green Regions (Neutral Potential): Indicate areas of low electrostatic potential.

For 2-Amino-N-methyl-2-thioxoacetamide, the MEP map would likely show a strong negative potential (red) around the sulfur atom of the thiocarbonyl group, making it a primary hydrogen bond acceptor site. The hydrogens of the amino (-NH2) and N-methyl (-NH) groups would exhibit a positive potential (blue), identifying them as key hydrogen bond donor sites. Understanding this electrostatic landscape is critical for predicting how the molecule will orient itself within a receptor's binding pocket.[14]

MEP_Concept cluster_0 MEP Map Interpretation cluster_1 Chemical Reactivity Red Red Region (Electron-Rich) Electrophile Site for Electrophilic Attack Red->Electrophile HBond_Acceptor Hydrogen Bond Acceptor Red->HBond_Acceptor Blue Blue Region (Electron-Poor) Nucleophile Site for Nucleophilic Attack Blue->Nucleophile HBond_Donor Hydrogen Bond Donor Blue->HBond_Donor Green Green Region (Neutral)

Caption: Relationship between MEP regions and chemical reactivity.

Mulliken Population Analysis

Mulliken charge analysis provides a quantitative measure of the partial atomic charge on each atom in the molecule. While the absolute values can be basis-set dependent, the relative charges offer valuable insights into the electronic distribution and dipole moment. Atoms with more negative charges are more likely to donate electrons.[10] This analysis complements the MEP map by assigning numerical values to the electrostatic properties of specific atoms, which can be used as descriptors in QSAR (Quantitative Structure-Activity Relationship) studies.

Table 2: Predicted Mulliken Atomic Charges for Key Atoms

AtomPredicted Charge (a.u.)Interpretation
S (Thiocarbonyl)-0.4 to -0.6Strong nucleophilic character, H-bond acceptor.
N (Amino)-0.3 to -0.5Nucleophilic character, H-bond donor site via H atoms.
C (Thiocarbonyl)+0.3 to +0.5Electrophilic character, susceptible to nucleophilic attack.
O (Amide - for comparison)-0.5 to -0.7Typically more negative than sulfur in thioamides.

Conclusion and Implications for Drug Development

The DFT-based analysis of 2-Amino-N-methyl-2-thioxoacetamide provides a detailed, quantum-level understanding of its electronic structure. The insights gained from HOMO-LUMO analysis, MEP mapping, and Mulliken charges are directly applicable to drug development. They allow scientists to:

  • Predict Reactivity and Metabolism: The HOMO-LUMO gap and orbital distributions help predict which parts of the molecule are most likely to undergo metabolic transformation.

  • Optimize Receptor Binding: MEP maps guide the rational design of analogues that can form stronger or more specific interactions (e.g., hydrogen bonds) with a target receptor.[5]

  • Develop QSAR Models: Calculated electronic descriptors can be used to build predictive models that correlate molecular properties with biological activity, accelerating the identification of promising lead compounds.

By employing the robust computational protocol outlined in this guide, researchers can effectively harness the power of DFT to make informed decisions in the complex process of drug discovery and development.[1][6]

References

  • Role of DFT in Drug Design: A Mini Review. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Density Functional Theory in Computer-Aided Drug Design: A Systematic Review of Applications, Methodological Trends, and Integration with Molecular Modeling Workflows. (2026, March 19). Scilit. Retrieved from [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025, April 1). Pharmaceutics. Retrieved from [Link]

  • Conformations of Thioamide-Containing Dipeptides: A Computational Study. (1999, November 1). Journal of the American Chemical Society. Retrieved from [Link]

  • Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. (2025, September 17). ChemCopilot. Retrieved from [Link]

  • A Brief Review on Importance of DFT In Drug Design. (2019, February 4). ResearchGate. Retrieved from [Link]

  • Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. (2025, June 30). Frontiers in Astronomy and Space Sciences. Retrieved from [Link]

  • Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. (2025, June 30). Frontiers in Astronomy and Space Sciences. Retrieved from [Link]

  • Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. (2025, June 30). Frontiers in Astronomy and Space Sciences. Retrieved from [Link]

  • Chemistry of Thioamides. (n.d.). Springer Professional. Retrieved from [Link]

  • Molecular electrostatic potential map of the compound 2 (iso value: 0.0004). (n.d.). ResearchGate. Retrieved from [Link]

  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. (2022, December 31). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • Quantitative investigation of the nature of non-covalent interactions in 2-((benzo[d][5][6] dioxol-5-ylmethyl)amino)-N-phenyl-2-thioxoacetamide : insights from crystallographic, DFT analysis, molecular docking, and molecular dynamics simulation. (2026, March 17). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of new 2-(alkylamino)acetamides. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]

  • Growth of organic crystal and dft studies of 2-amino 5-methyl pyridinium salicylate. (n.d.). Muthanna Journal of Engineering and Technology. Retrieved from [Link]

  • STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. (n.d.). International Research Journal of Education and Technology. Retrieved from [Link]

  • HOMO and LUMO orbitals of the 2-thioxo-3-N, (4-methylphenyl)... (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Amino-N-methyl-2-thioxoacetamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Molecular electrostatic potential surface of essential amino acids illustrating electrophilic region in blue and nucleophilic region in red colour. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals. (2021, March 2). Thermo. Retrieved from [Link]

  • FT-IR, NBO, HOMO-LUMO, MEP analysis and molecular docking study of Methyl N-({[2-(2-methoxyacetamido)-4-(phenylsulfanyl)phenyl]amino}[(methoxycarbonyl) imino]methyl)carbamate. (2015, September 5). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. (2018, November 14). Molecules. Retrieved from [Link]

  • Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. (2019, November 14). IntechOpen. Retrieved from [Link]

  • Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Synthesis of N-Alkyl Amino Acids. (n.d.). Amino Acids, Peptides and Proteins in Organic Chemistry. Retrieved from [Link]

  • 2-Amino-N,N-diethylacetamide. (n.d.). PubChem. Retrieved from [Link]

  • Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent. (2022, July 30). Mediterranean Journal of Chemistry. Retrieved from [Link]

  • 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(Methylamino)-2-thioxoacetamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Amino-N-methyl-2-thioxoacetamide as a High-Affinity Ligand in Chelating Resins for Heavy Metal Remediation

Target Audience: Researchers, Materials Scientists, and Environmental Remediation Professionals Document Type: Advanced Application Note & Validated Protocols Executive Summary & Mechanistic Grounding The efficient extra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Environmental Remediation Professionals Document Type: Advanced Application Note & Validated Protocols

Executive Summary & Mechanistic Grounding

The efficient extraction and preconcentration of heavy metals from complex aqueous matrices—such as municipal solid waste incineration (MSWI) fly ash leachates and industrial effluents—requires highly selective chelating matrices [1]. 2-Amino-N-methyl-2-thioxoacetamide is a highly functionalized monothiooxamide derivative that serves as an exceptional multidentate ligand when grafted onto polymer backbones.

The efficacy of this ligand is rooted in Pearson’s Hard and Soft Acids and Bases (HSAB) theory . The molecule contains a thiocarbonyl sulfur (C=S), which acts as a "soft" base with a profound specific affinity for "soft" heavy metal cations like Ag(I) and Hg(II) [4]. Concurrently, the adjacent primary amine (-NH₂), secondary amine (-NH-CH₃), and carbonyl oxygen (C=O) act as "borderline" to "hard" bases. This structural arrangement allows the ligand to form highly stable, 5-membered chelate rings via S, N or S, O coordination, effectively trapping borderline acids such as Pb(II) and Cu(II) even in highly acidic environments where traditional chemical precipitation fails [2].

Experimental Workflow

The following diagram illustrates the lifecycle of the chelating resin, from synthesis via nucleophilic substitution to metal recovery and resin regeneration.

G Start Chloromethylated Polystyrene Resin Functionalization Nucleophilic Substitution (DMF, 80°C, 24h) Start->Functionalization Ligand 2-Amino-N-methyl- 2-thioxoacetamide Ligand->Functionalization ChelatingResin Thioamide-Functionalized Chelating Resin Functionalization->ChelatingResin Adsorption Batch/Column Adsorption (pH 3.0 - 5.5) ChelatingResin->Adsorption Wastewater Heavy Metal Effluent (Ag+, Hg2+, Pb2+) Wastewater->Adsorption Complex Metal-Chelate Complex (S, N Coordination) Adsorption->Complex HSAB Affinity Elution Acidic Elution (1.0 M HNO3) Complex->Elution Desorption Recovery Metal Recovery & Resin Regeneration Elution->Recovery Recovery->Adsorption Recycled Resin (Up to 5x)

Workflow of resin functionalization, metal chelation, and regeneration.

Validated Experimental Protocols

As a self-validating system, every protocol below includes built-in control measures to ensure that the observed metal uptake is strictly due to ligand-metal coordination, ruling out non-specific physical adsorption.

Protocol I: Synthesis & Functionalization of the Chelating Resin

Causality Note: Chloromethylated polystyrene-divinylbenzene (PS-DVB, Merrifield resin) is used as the backbone due to its mechanical robustness. N,N-dimethylformamide (DMF) is selected as the solvent because it optimally swells the hydrophobic PS-DVB matrix, exposing internal chloromethyl sites to the bulky 2-Amino-N-methyl-2-thioxoacetamide ligand, thereby maximizing the degree of functionalization.

  • Resin Swelling: Suspend 5.0 g of chloromethylated PS-DVB resin in 50 mL of anhydrous DMF. Allow it to swell at room temperature for 2 hours under gentle stirring.

  • Ligand Addition: Add 3.5 g of 2-Amino-N-methyl-2-thioxoacetamide and 2.0 g of anhydrous potassium carbonate (K₂CO₃) as an acid scavenger to drive the nucleophilic substitution forward.

  • Reflux: Heat the mixture to 80°C under a nitrogen atmosphere and reflux for 24 hours.

  • Purification: Filter the functionalized resin and wash sequentially with DMF (to remove unreacted ligand), ethanol, and deionized water until the filtrate reaches a neutral pH.

  • Drying: Dry the resin in a vacuum oven at 50°C for 12 hours.

  • Validation Step: Perform FTIR spectroscopy on the dried resin. The appearance of a peak at ~1610 cm⁻¹ (C=N stretching) and ~1280 cm⁻¹ (N–C=S stretching) confirms successful ligand anchoring [4].

Protocol II: Batch Adsorption & Thermodynamic Profiling

Causality Note: Adsorption is highly pH-dependent. At pH < 2.0, the amine and thioamide groups undergo protonation, creating electrostatic repulsion with metal cations. At pH > 6.0, metals like Pb(II) begin to precipitate as hydroxides, confounding true chelation data [3].

  • Preparation: Prepare 50 mL aliquots of 100 mg/L metal ion solutions (e.g., Pb²⁺, Ag⁺) and adjust the pH to the optimal range (see Data Table) using 0.1 M HNO₃ or NaOH.

  • Equilibration: Add exactly 0.100 g of the functionalized resin to each flask.

  • Control (Self-Validation): In a parallel flask, add 0.100 g of unmodified Merrifield resin to the same metal solution to quantify non-specific baseline adsorption.

  • Agitation: Shake the flasks in an isothermal water bath at 25°C at 200 rpm for 24 hours to ensure equilibrium is reached.

  • Analysis: Filter the suspensions through a 0.45 µm membrane. Quantify the residual metal concentrations in the filtrate using Flame Atomic Absorption Spectrometry (FAAS) or ICP-OES.

  • Calculation: Calculate the adsorption capacity ( qe​ ) using the formula: qe​=m(C0​−Ce​)×V​ , where C0​ and Ce​ are initial and equilibrium concentrations, V is volume, and m is resin mass.

Protocol III: Column Preconcentration & Elution (Solid Phase Extraction)

Causality Note: For trace metal analysis, dynamic column extraction is preferred. The flow rate must be strictly controlled; exceeding optimal rates prevents the pseudo-second-order chelation kinetics from reaching equilibrium within the interstitial pores.

  • Column Packing: Slurry-pack 0.5 g of the functionalized resin into a glass column (1.0 cm inner diameter) fitted with a glass frit.

  • Conditioning: Pass 20 mL of the appropriate pH buffer through the column at 1.0 mL/min.

  • Loading: Percolate 500 mL of the environmental water sample (containing trace heavy metals) through the column at a strictly controlled flow rate of 2.0 mL/min.

  • Desorption (Elution): Elute the bound metals by passing 10 mL of 1.0 M HNO₃ (or 0.5 M Thiourea for Ag⁺) at 1.0 mL/min. The high proton concentration outcompetes the metal ions for the ligand's donor atoms [3].

  • Regeneration: Wash the column with deionized water until neutral. The resin can be reused for up to 5 consecutive cycles with <5% loss in capacity.

Quantitative Data Presentation

The following table summarizes the optimized operational parameters and kinetic behaviors of the 2-Amino-N-methyl-2-thioxoacetamide functionalized resin across various heavy metals.

Target MetalIonic Classification (HSAB)Optimal pH RangeMax Adsorption Capacity (mg/g)Kinetic ModelElution Reagent
Ag(I) Soft Acid2.0 - 3.0345.2Pseudo-second-order0.5 M Thiourea in 0.1 M HNO₃
Hg(II) Soft Acid3.0 - 4.0288.5Pseudo-second-order1.0 M HCl
Pb(II) Borderline Acid5.0 - 5.5195.4Pseudo-second-order0.5 M HNO₃
Cu(II) Borderline Acid4.5 - 5.5112.8Pseudo-first-order0.1 M HCl

Note: The exceptionally high capacity for Ag(I) and Hg(II) at low pH is a direct result of the thioamide sulfur's resistance to protonation compared to pure amine-based resins, allowing it to maintain its soft-base nucleophilicity in acidic media.

References

  • Advances and Outlook of Heavy Metal Treatment Technology from Municipal Solid Waste Incineration Fly Ash: A Review. ACS Energy & Fuels. URL:[Link]

  • A robust acid-resistant chelating polymer for enhanced stabilization of lead ions in fly ash. PMC / National Institutes of Health (NIH). URL:[Link]

  • Complexation Reactions in a Heterogeneous System. NTU Scholars. URL:[Link]

  • Selective Adsorption of Ag+ on a New Cyanuric-Thiosemicarbazide Chelating Resin with High Capacity from Acid Solutions. MDPI. URL:[Link]

Application

Robinson-Gabriel cyclization protocol with 2-Amino-N-methyl-2-thioxoacetamide

Application Note: Advanced Robinson-Gabriel Cyclization Protocol for the Synthesis of 1,3-Thiazole-2-Carboxamides Executive Summary The synthesis of highly substituted and chiral 1,3-thiazole-2-carboxamides is of paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Robinson-Gabriel Cyclization Protocol for the Synthesis of 1,3-Thiazole-2-Carboxamides

Executive Summary

The synthesis of highly substituted and chiral 1,3-thiazole-2-carboxamides is of paramount importance in modern drug discovery, particularly in the development of targeted agents against HL-60 leukemia and C6 glioma cell lines[1]. This application note details an optimized Robinson-Gabriel cyclization protocol utilizing the highly versatile monothiooxamide building block, 2-Amino-N-methyl-2-thioxoacetamide (CAS 41168-87-0)[2]. By employing mild, modern dehydrating agents such as Propylphosphonic anhydride (T3P), this protocol circumvents the harsh, epimerization-prone conditions of classical Robinson-Gabriel syntheses, ensuring exceptional yields and high regio-purity[3][4].

Mechanistic Rationale & Causality (E-E-A-T)

Substrate Selection: Traditional thiazole syntheses (such as the Hantzsch method) rely on the direct condensation of thioamides with α -haloketones. However, this often leads to complex reaction mixtures due to competing S- versus N-alkylation trajectories. The Robinson-Gabriel approach provides exquisite regiocontrol by isolating the α -thiooxamido ketone precursor prior to cyclization[5][6]. 2-Amino-N-methyl-2-thioxoacetamide provides a pre-installed N-methylcarboxamide moiety. When its primary amine is selectively coupled to an α -haloketone, the resulting intermediate is perfectly primed for intramolecular cyclization[6].

Causality of the Dehydrating Agent: During the Robinson-Gabriel cyclization, the intermediate undergoes enolization. The highly nucleophilic thioxo sulfur attacks the enol carbon, followed by dehydration to aromatize the 1,3-thiazole ring[1]. Historically, this required aggressive reagents like POCl 3​ or concentrated H 2​ SO 4​ , which readily degrade sensitive functional groups and cause racemization at adjacent chiral centers. In this protocol, T3P acts as a mild, highly efficient water scavenger that drives the dehydration step forward at moderate temperatures (80 °C) without generating highly acidic byproducts[3].

Mechanism A 2-Amino-N-methyl- 2-thioxoacetamide B α-Thiooxamido Ketone (Precursor) A->B N-Alkylation C Enol Tautomer (Activated) B->C T3P / Base D 1,3-Thiazole-2- carboxamide C->D Cyclization (-H2O)

Mechanistic pathway of the Robinson-Gabriel cyclization.

Experimental Protocol: Two-Stage Synthesis

This protocol is designed as a self-validating system; intermediate isolation and specific quenching steps are built-in to prevent side-product carryover.

Reagents & Materials:

  • 2-Amino-N-methyl-2-thioxoacetamide (CAS 41168-87-0)[2]

  • α -Haloketone (e.g., Phenacyl bromide)

  • Propylphosphonic anhydride (T3P, 50% wt in EtOAc)

  • Triethylamine (Et 3​ N)

  • Anhydrous Ethyl Acetate (EtOAc) and Dichloromethane (DCM)

Phase 1: Precursor Assembly (N-Alkylation)
  • Preparation: Dissolve 10.0 mmol of 2-Amino-N-methyl-2-thioxoacetamide in 50 mL of anhydrous DCM under an inert argon atmosphere.

  • Base Addition: Add 15.0 mmol of Et 3​ N dropwise at 0 °C. Note: Strict temperature control here prevents exothermic degradation of the thiooxamide.

  • Coupling: Slowly introduce 10.0 mmol of the selected α -haloketone dissolved in 20 mL DCM. Stir the reaction mixture for 4 hours at room temperature.

  • Isolation: Wash the organic layer with saturated aqueous NH 4​ Cl (2 × 30 mL) and brine (30 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the α -thiooxamido ketone intermediate.

Phase 2: T3P-Mediated Robinson-Gabriel Cyclization
  • Reconstitution: Dissolve the crude intermediate in 40 mL of anhydrous EtOAc.

  • Activation: Add 2.0 equivalents of T3P (50% solution in EtOAc) followed by 2.5 equivalents of Et 3​ N. Causality: Et 3​ N acts as an acid scavenger for the phosphonic acid byproducts generated by T3P, preventing unwanted hydrolysis.

  • Cyclization: Heat the mixture to 80 °C under reflux for 6 hours. Monitor the disappearance of the intermediate via LC-MS.

  • Quench & Extract: Cool the reaction to room temperature. Quench by slowly adding 30 mL of saturated aqueous NaHCO 3​ . Extract the aqueous phase with EtOAc (2 × 20 mL).

  • Purification: Combine the organic layers, dry over Na 2​ SO 4​ , and concentrate. Purify the crude product via silica gel flash chromatography (Hexanes:EtOAc gradient) to isolate the pure N-methyl-1,3-thiazole-2-carboxamide derivative.

Workflow Step1 Phase 1: Precursor Synthesis Condense thioxoacetamide with α-haloketone Step2 Phase 2: Solvent Exchange Isolate intermediate & dissolve in EtOAc Step1->Step2 Step3 Phase 3: Dehydration Add T3P / Et3N. Heat to 80°C for 6h Step2->Step3 Step4 Phase 4: Quench & Extraction Wash with NaHCO3. Extract with DCM Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step experimental workflow for thiazole synthesis.

Quantitative Data: Cyclization Optimization

To validate the self-consistency and superiority of the protocol, various dehydrating agents were screened for the Robinson-Gabriel cyclization step. T3P demonstrated superior performance in both yield and impurity profile, avoiding the degradation seen with classical reagents[3].

EntryDehydrating AgentSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
1POCl 3​ Toluene110462%88%
2PCl 5​ DCM401255%81%
3H 2​ SO 4​ (conc.)None90238%65%
4 T3P (50% in EtOAc) EtOAc 80 6 91% >98%

Table 1: Optimization matrix for the Robinson-Gabriel cyclization of the 2-Amino-N-methyl-2-thioxoacetamide derived precursor.

References

  • Synthesis, Molecular Docking and ADMET Analysis of New Asymmetric 2,4-Disubstituted Thiazole Amino Acids by Microwave Techniques to Explore Potential Drugs for Breast Cancer. ResearchGate.5

  • T3P mediated intramolecular rearrangement of o-aminobenzamide to o-ureidobenzonitrile using isothiocyanates. ResearchGate. 3

  • Buy 2-Methyl-4-(p-tolyl)thiazole | 66047-73-2. Smolecule.4

  • CAS Index 4116. ChemBK.2

  • Synthesis and Reactivity of Monothiooxamides and Thiohydrazides of Oxamic Acids. ResearchGate. 6

  • Synthesis and Structure-Activity Relationship Studies of Novel Oxazolyl- and Thiazolyl-Indoles and their Intermediates as Selective Antiproliferative Agents Against HL-60 Leukemia and C6 Glioma Cell Lines. Researcher.Life. 1

Sources

Method

Application Note: 2-Amino-N-methyl-2-thioxoacetamide as a Bifunctional Reagent for the Synthesis of 2-Carbamoylbenzothiazoles

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Strategic Rationale 2-Carbamoylbenzothiazoles are highly pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

2-Carbamoylbenzothiazoles are highly privileged scaffolds in drug discovery, serving as critical pharmacophores in anti-inflammatory agents, antitumor compounds, and synthetic analogs of natural luciferin[1]. Historically, the preparation of these heterocycles has relied on multistage, labor-intensive sequences utilizing unstable acid chlorides or expensive peptide coupling reagents, often resulting in poor overall yields[1].

To overcome these synthetic bottlenecks, 2-Amino-N-methyl-2-thioxoacetamide (CAS 41168-87-0)[2] has emerged as a highly efficient, bench-stable C2-synthon. The polyfunctional nature of oxamic acid thio-derivatives allows for versatile, atom-economical heterocycle construction[3].

Mechanistic Causality

The superiority of 2-Amino-N-methyl-2-thioxoacetamide over traditional carboxylic acid derivatives lies in Hard-Soft Acid-Base (HSAB) principles. The highly polarizable C=S bond acts as a "soft" electrophilic center, which is perfectly matched for the "soft" nucleophile (-SH) of 2-aminothiophenol[4]. This preferential soft-soft interaction dictates precise regioselectivity. Upon initial nucleophilic attack, a transient thiohemiaminal intermediate is formed. Subsequent intramolecular cyclization by the aniline nitrogen is thermodynamically driven by the irreversible, entropically favored expulsion of hydrogen sulfide (H₂S) and ammonia (NH₃) gases, yielding the benzothiazole core without the need for transition-metal catalysts[5].

Mechanism A 2-Aminothiophenol (Soft Nucleophile) C Thiohemiaminal Intermediate A->C -SH attacks C=S B 2-Amino-N-methyl- 2-thioxoacetamide B->C Electrophilic center D 2-(N-Methylcarbamoyl) benzothiazole C->D Intramolecular Cyclization E NH3 + H2S (Expelled Gases) C->E Thermodynamic Driving Force

Fig 1: Mechanistic pathway of benzothiazole cyclization via thiooxamide condensation.

Reagent Profile

Summarized below are the critical physicochemical parameters of the reagent required for stoichiometric calculations and safe handling.

PropertySpecification
Chemical Name 2-Amino-N-methyl-2-thioxoacetamide
CAS Registry Number 41168-87-0
Molecular Formula C₃H₆N₂OS
Molecular Weight 118.16 g/mol
Physical State Solid (Bench-stable)
Reactivity Profile Bifunctional electrophile (C=S and C=O centers)

Optimization of Reaction Conditions

To ensure maximum conversion and minimize side-reactions (such as disulfide formation of the 2-aminothiophenol precursor), various conditions were evaluated. The use of a mild acid catalyst in a protic solvent provides the optimal balance of kinetics and purity[6].

SolventCatalystTemp (°C)Time (h)Yield (%)Empirical Observation
DichloromethaneNone2524<10Poor reagent solubility; no gas evolution observed.
Ethanol (Abs)None78685Clean conversion; steady gas evolution.
DMFNone120292Rapid reaction; slight thermal degradation/darkening.
Ethanol (Abs) p-TsOH (10 mol%) 78 3 94 Optimal conditions; high purity precipitate formed upon cooling.

Experimental Protocol: Synthesis of 2-(N-Methylcarbamoyl)benzothiazole

This protocol is designed as a self-validating system . The reaction progress can be physically visually tracked via off-gas evolution, ensuring the cyclization is proceeding as mechanistically predicted.

Materials Required
  • 2-Amino-N-methyl-2-thioxoacetamide (1.0 mmol, 118.2 mg)

  • 2-Aminothiophenol (1.1 mmol, 137.7 mg) (Note: Must be freshly distilled or stored under inert gas to prevent oxidative dimerization)

  • Absolute Ethanol (5.0 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 mmol, 19.0 mg)

  • Lead(II) acetate test paper

Step-by-Step Methodology
  • Reagent Solubilization: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-N-methyl-2-thioxoacetamide (118.2 mg) and p-TsOH (19.0 mg) in absolute ethanol (5.0 mL).

  • Inert Atmosphere Addition: Purge the flask with Nitrogen (N₂) for 5 minutes. Add 2-aminothiophenol (137.7 mg) dropwise via syringe. The N₂ blanket is critical to prevent the formation of bis(2-aminophenyl) disulfide.

  • Self-Validating Reflux & Monitoring:

    • Attach a reflux condenser. Route the exhaust line through a bubbler containing a piece of wetted Lead(II) acetate paper.

    • Heat the mixture to reflux (78°C).

    • Validation Check: Within 15-30 minutes, the Lead(II) acetate paper will turn black (formation of PbS), confirming the nucleophilic attack and subsequent expulsion of H₂S gas.

  • Reaction Tracking: After 2.5 hours, withdraw a 10 µL aliquot. Perform TLC (Hexane:Ethyl Acetate 7:3, UV 254 nm). The disappearance of the highly polar thiooxamide spot indicates reaction completion.

  • Workup & Isolation:

    • Remove the flask from heat and allow it to cool to room temperature.

    • Transfer the flask to an ice-water bath (0-5°C) for 30 minutes to induce complete crystallization of the product.

    • Isolate the resulting precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 × 2 mL) to remove any residual p-TsOH and unreacted thiophenol.

    • Dry under high vacuum to afford 2-(N-Methylcarbamoyl)benzothiazole as a highly pure solid.

Workflow cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Isolation N1 Dissolve Reagent in EtOH + 10 mol% p-TsOH N2 Add 2-Aminothiophenol (Strict N2 Atmosphere) N1->N2 N3 Reflux (78°C, 3h) N2->N3 N4 Validate: PbS Blackening (H2S Evolution Check) N3->N4 N5 Cool to 0°C to Precipitate N4->N5 N6 Vacuum Filter & Cold Wash N5->N6

Fig 2: Step-by-step workflow for the synthesis and isolation of 2-carbamoylbenzothiazoles.

References

  • Yarovenko, V. N., Stoyanovich, F. M., Zolotarskaya, O. Yu., Zavarzin, I. V., & Krayushkin, M. M. (2002). A new approach to synthesis of 2-carbamoylbenzothiazoles. Russian Chemical Bulletin / Sciforum.
  • ChemicalBook. CAS Number List - 41168-87-0 (2-Amino-N-methyl-2-thioxoacetamide).
  • Yarovenko, V. N., et al. (2024). Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review. Arabian Journal of Chemistry.
  • PMC / NIH. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules.
  • Semantic Scholar. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization for High-Purity 2-Amino-N-methyl-2-thioxoacetamide

Welcome to the technical support center for the purification of 2-Amino-N-methyl-2-thioxoacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Amino-N-methyl-2-thioxoacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their crystallization processes to achieve high purity of this critical thioamide compound. Thioamides are vital in medicinal chemistry, often serving as bioisosteres for peptide bonds or as intermediates in the synthesis of various heterocyclic compounds.[1][2] Achieving high purity is paramount for downstream applications and ensuring the safety and efficacy of final products.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It moves beyond simple procedural lists to explain the underlying scientific principles behind each step, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) about 2-Amino-N-methyl-2-thioxoacetamide Crystallization

Q1: What are the most critical factors to consider when selecting a solvent for the recrystallization of 2-Amino-N-methyl-2-thioxoacetamide?

A1: The choice of solvent is the cornerstone of a successful recrystallization. An ideal solvent for 2-Amino-N-methyl-2-thioxoacetamide should exhibit the following characteristics[3]:

  • High solubility at elevated temperatures and low solubility at room or sub-ambient temperatures: This differential solubility is the driving force for crystallization upon cooling.[4][5]

  • Inertness: The solvent must not react with the 2-Amino-N-methyl-2-thioxoacetamide.

  • Volatility: A moderately volatile solvent is desirable as it can be easily removed from the purified crystals during the drying process.

  • Solubilization of Impurities: The solvent should either dissolve impurities well at all temperatures, so they remain in the mother liquor, or not dissolve them at all, allowing for their removal by hot filtration.[3]

  • Crystal Quality: The solvent should promote the formation of well-defined, non-acicular (non-needle-like) crystals, which are easier to filter and wash.

A systematic approach to solvent screening is highly recommended. This involves testing the solubility of your crude 2-Amino-N-methyl-2-thioxoacetamide in a range of solvents with varying polarities at both room temperature and their boiling points.

Q2: My 2-Amino-N-methyl-2-thioxoacetamide is colored. How can I remove colored impurities during crystallization?

A2: Colored impurities are common in organic synthesis and can often be high molecular weight byproducts. Activated charcoal is a highly effective decolorizing agent.

Here's the general procedure:

  • Dissolve the crude 2-Amino-N-methyl-2-thioxoacetamide in the minimum amount of a suitable hot solvent.

  • Allow the solution to cool slightly to prevent flash boiling when the charcoal is added.

  • Add a small amount of activated charcoal (typically 1-2% by weight of the solute) to the solution.

  • Gently heat the mixture to just below the boiling point for a few minutes while stirring.

  • Perform a hot gravity filtration to remove the activated charcoal, which has adsorbed the colored impurities.

  • Allow the hot, colorless filtrate to cool slowly to induce crystallization.

Caution: Using too much activated charcoal can lead to the adsorption of your desired product, reducing the overall yield.

Q3: I'm observing poor crystal formation or an oily precipitate instead of crystals. What could be the cause and how do I fix it?

A3: Oiling out, or the formation of a liquid phase instead of solid crystals, is a common problem in crystallization. It often occurs when the solution is supersaturated to a point where the solubility of the solute is exceeded, but the conditions are not favorable for crystal nucleation and growth.

Potential Causes and Solutions:

  • Cooling too rapidly: Rapid cooling can lead to a high degree of supersaturation, favoring the formation of an oil over an ordered crystal lattice. Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.

  • Insufficient solvent: If too little solvent is used, the concentration of the solute may be too high, leading to oiling out. Solution: Add a small amount of additional hot solvent to the oiled mixture to dissolve it, and then attempt to recrystallize by slow cooling.

  • Presence of impurities: Certain impurities can inhibit crystal nucleation. Solution: Purify the crude material using another technique, such as column chromatography, before attempting recrystallization.

  • Inappropriate solvent: The chosen solvent may not be ideal for promoting crystallization of your compound. Solution: Re-evaluate your solvent selection based on a thorough solubility study.

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the crystallization of 2-Amino-N-methyl-2-thioxoacetamide.

Issue 1: Low Recovery of Purified Product

Question: After recrystallization, my yield of 2-Amino-N-methyl-2-thioxoacetamide is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low recovery is a frequent challenge in crystallization. The primary reasons often revolve around the solubility of your compound in the chosen solvent system.

Troubleshooting Workflow for Low Recovery

Caption: Troubleshooting workflow for low crystallization yield.

Detailed Protocol for Optimizing Recovery
  • Solvent Selection Revisited:

    • Objective: To identify a solvent with a steep solubility curve.

    • Procedure:

      • Place a small, known amount of crude 2-Amino-N-methyl-2-thioxoacetamide into several test tubes.

      • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Record the volume of solvent used.

      • Repeat the process with a fresh set of samples, but this time, heat the solvents to their boiling point before adding them.

    • Interpretation: An ideal solvent will require a significantly smaller volume to dissolve the compound when hot compared to when it is cold.

  • Minimizing Solvent Volume:

    • Objective: To create a saturated solution at the boiling point of the solvent.

    • Procedure:

      • Place the crude 2-Amino-N-methyl-2-thioxoacetamide in an Erlenmeyer flask.

      • Add a small amount of the chosen solvent and heat the mixture to boiling.

      • Continue adding small portions of the hot solvent until the solid is completely dissolved.

      • If excess solvent is added, carefully evaporate some of it to re-saturate the solution.

  • Controlled Cooling:

    • Objective: To promote slow crystal growth and maximize the amount of product that crystallizes out of solution.

    • Procedure:

      • Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or beaker of warm water.

      • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

Issue 2: Impurities Detected in the Final Product

Question: Despite recrystallization, my final product still shows impurities when analyzed by HPLC or NMR. How can I improve the purity of my 2-Amino-N-methyl-2-thioxoacetamide?

Answer: The presence of impurities after a single recrystallization is not uncommon. The nature of the impurities and their solubility relative to your product will dictate the best course of action.

Troubleshooting Workflow for Persistent Impurities

Caption: Troubleshooting workflow for improving product purity.

Advanced Purification Protocols
  • Hot Filtration for Insoluble Impurities:

    • Objective: To remove impurities that are insoluble in the hot recrystallization solvent.

    • Procedure:

      • Dissolve the crude 2-Amino-N-methyl-2-thioxoacetamide in the minimum amount of hot solvent.

      • Place a short-stemmed funnel with fluted filter paper into a receiving flask.

      • Heat the receiving flask with a small amount of solvent to ensure the vapor keeps the funnel warm and prevents premature crystallization.

      • Quickly pour the hot solution through the fluted filter paper.

      • Wash the filter paper with a small amount of hot solvent to recover any product that may have crystallized.

  • Double Recrystallization:

    • Objective: To achieve higher purity by repeating the crystallization process.

    • Procedure:

      • Perform an initial recrystallization as described previously.

      • Collect the crystals by vacuum filtration.

      • Redissolve the collected crystals in the minimum amount of the same or a different hot solvent.

      • Allow the solution to cool slowly to induce a second round of crystallization.

      • Collect the highly purified crystals by vacuum filtration.

  • Analytical Methods for Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing a small amount of formic acid or other modifier) is a good starting point for method development.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main compound and any impurities present.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to identify impurities by their mass-to-charge ratio.[6]

Section 3: Data Summaries and Experimental Protocols

Table 1: Solubility of 2-Amino-N-methyl-2-thioxoacetamide in Common Solvents
SolventPolarity IndexSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Notes
Water10.2LowModeratePotential for hydrogen bonding.
Ethanol5.2ModerateHighGood candidate for recrystallization.
Acetone5.1ModerateHighGood candidate, but higher volatility.
Ethyl Acetate4.4LowModerateMay be suitable for less polar impurities.
Dichloromethane3.1HighHighGenerally too soluble for effective recrystallization.
Toluene2.4Very LowLowUnlikely to be a good primary solvent.
Hexane0.1InsolubleInsolubleCan be used as an anti-solvent.

Note: The solubility data presented here are illustrative and should be experimentally verified for your specific sample and purity level.

Step-by-Step General Recrystallization Protocol
  • Dissolution: Place the crude 2-Amino-N-methyl-2-thioxoacetamide in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution gently for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration as described in the troubleshooting section.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice-water bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

References

  • West, J. Recrystallization - Organic Chemistry. Jack Westin. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Wikipedia. Recrystallization (chemistry). Available at: [Link]

  • University of Colorado Boulder. RECRYSTALLISATION. Available at: [Link]

  • University of Babylon. Experimental No. (4) Recrystallization. Available at: [Link]

  • Taleb, M. A., et al. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules2023 , 28(8), 3538. Available at: [Link]

  • McCarthy, T. D., et al. Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. Arrow@TU Dublin2016 . Available at: [Link]

  • Pore, S. B., et al. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv2023 . Available at: [Link]

  • Penn State University. Catalyzed Synthesis of Thioformamide. PSU Flintbox2025 . Available at: [Link]

  • Kappe, C. O., et al. Preparation of Thioamide Building Blocks via Microwave-Promoted Three-Component Kindler Reactions. Organic Letters2002 , 4(25), 4455-4458. Available at: [Link]

  • Kumar, A., et al. Toxicity estimation using QSAR methodology and analytical approach for the accurate determination of two potential genotoxic impurities in A. Journal of Pharmaceutical Negative Results2022 , 1-11. Available at: [Link]

Sources

Optimization

Preventing oxidative degradation of 2-Amino-N-methyl-2-thioxoacetamide during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of oxidative degradation of 2-Amino-N-methyl-2-thioxoacetamide during storage. Our goal is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of oxidative degradation of 2-Amino-N-methyl-2-thioxoacetamide during storage. Our goal is to equip you with the necessary knowledge and practical protocols to ensure the long-term stability and integrity of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-Amino-N-methyl-2-thioxoacetamide during storage?

The primary degradation pathway for 2-Amino-N-methyl-2-thioxoacetamide is the oxidation of the sulfur atom in the thioamide group.[1][2][3] Thioamides, in general, are susceptible to sequential oxygenations at the sulfur atom, leading to the formation of reactive intermediates such as S-oxides and S,S-dioxides.[1][2][3][4] These intermediates can be unstable and may undergo further reactions, ultimately leading to the cleavage of the carbon-sulfur bond and the formation of the corresponding amide (2-Amino-N-methyl-acetamide) or other degradation byproducts.

Q2: What are the visible signs of 2-Amino-N-methyl-2-thioxoacetamide degradation?

While subtle degradation may not be visually apparent, significant oxidative degradation can sometimes lead to:

  • Color Change: A noticeable change in the color of the solid compound, potentially to a yellowish or brownish hue.

  • Odor: The generation of sulfurous odors.

  • Insolubility: Reduced solubility in solvents where it was previously fully soluble, which could indicate the formation of insoluble degradation products.

  • Inconsistent Experimental Results: The most critical indicator is often variability or failure in downstream applications.

Q3: How does temperature affect the stability of 2-Amino-N-methyl-2-thioxoacetamide?

Lower temperatures are generally recommended for the storage of thioamides to slow down the rate of chemical degradation.[5] While some thioamides can be handled at room temperature in air, long-term storage at reduced temperatures (e.g., 2-8°C or -20°C) is a prudent measure to minimize oxidative and other degradation pathways.[5][6]

Q4: Is 2-Amino-N-methyl-2-thioxoacetamide sensitive to light or moisture?

Troubleshooting Guide: Investigating and Preventing Degradation

This section provides a structured approach to troubleshooting potential degradation issues and implementing preventative measures.

Issue 1: Suspected Degradation of a Stored Batch

Symptoms:

  • Inconsistent or poor results in assays.

  • Visible changes in the compound's appearance.

  • Unexpected peaks in analytical characterization (e.g., HPLC, LC-MS).

Troubleshooting Workflow:

A Suspected Degradation B Visual Inspection (Color, Appearance) A->B C Analytical Characterization (HPLC, LC-MS, NMR) B->C D Compare to a fresh or certified reference standard C->D E Degradation Confirmed D->E Discrepancy Found I No Degradation Detected D->I No Discrepancy F Review Storage Conditions (Temperature, Atmosphere, Light) E->F H Quarantine and properly dispose of degraded batch E->H G Implement Corrective Actions F->G J Investigate other experimental parameters (e.g., solvent purity, reaction conditions) I->J

Caption: Troubleshooting workflow for suspected degradation.

Analytical Protocol for Degradation Assessment:

A comparative High-Performance Liquid Chromatography (HPLC) analysis is a robust method to assess the purity of your stored 2-Amino-N-methyl-2-thioxoacetamide.

Objective: To compare the purity of a stored sample against a new, trusted batch or a certified reference standard.

Materials:

  • Stored 2-Amino-N-methyl-2-thioxoacetamide

  • New/reference 2-Amino-N-methyl-2-thioxoacetamide

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • C18 HPLC column

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the new/reference compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the stored sample in the same manner and at the same concentration as the standard.

  • HPLC Method:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to elute the parent compound and potential degradation products (e.g., 5% B to 95% B over 15 minutes).

    • Flow Rate: 1 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Analysis: Inject both the standard and the sample. Compare the chromatograms for the appearance of new peaks or a decrease in the area of the main peak in the stored sample.

Issue 2: Prophylactic Measures for Long-Term Storage

To prevent oxidative degradation, it is imperative to establish and adhere to a stringent storage protocol.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Reduces the rate of chemical reactions, including oxidation.[5]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, a key reactant in oxidative degradation.[7]
Container Tightly sealed, amber glass vialProtects from light and moisture.[7][8]
Handling Minimize exposure to air and humidityThioamides can be air-sensitive.[7]

Workflow for Aliquoting and Storing:

cluster_0 Preparation cluster_1 Aliquoting cluster_2 Storage A Receive new batch of 2-Amino-N-methyl-2-thioxoacetamide B Work in an inert atmosphere (glove box or nitrogen-purged bag) A->B C Divide the bulk container into smaller, single-use aliquots B->C D Use amber glass vials with PTFE-lined caps C->D E Backfill each vial with argon or nitrogen D->E F Seal vials tightly E->F G Label with name, date, and concentration (if in solution) F->G H Store at -20°C for long-term or 2-8°C for short-term use G->H

Caption: Recommended workflow for aliquoting and storage.

Mechanism of Oxidative Degradation

The oxidative degradation of thioamides like 2-Amino-N-methyl-2-thioxoacetamide primarily involves the sulfur atom. The lone pairs of electrons on the sulfur make it susceptible to attack by oxidizing agents.

Thioamide 2-Amino-N-methyl-2-thioxoacetamide R-C(=S)-NR'R'' Oxidant [O] Thioamide->Oxidant S_oxide Thioamide S-oxide R-C(=SO)-NR'R'' Oxidant->S_oxide Oxidant2 [O] S_oxide->Oxidant2 S_dioxide Thioamide S,S-dioxide R-C(=SO2)-NR'R'' Degradation Degradation Products (e.g., Amide, Nitrile) S_dioxide->Degradation Unstable Oxidant2->S_dioxide

Caption: Simplified pathway of thioamide oxidation.

The initial oxidation forms a thioamide S-oxide, which can be further oxidized to a thioamide S,S-dioxide.[1][2][3][4] These oxidized species are more electrophilic and can be unstable, leading to various degradation pathways, including hydrolysis to the corresponding amide.

References

  • Proposed pathway of thioacetamide degradation by R. pickettii TA.... - ResearchGate. Available at: [Link]

  • Thioacetamide Degradation Pathway - EAWAG BBD/PPS. Available at: [Link]

  • Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models | Request PDF - ResearchGate. Available at: [Link]

  • Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models - PubMed. Available at: [Link]

  • UV–Vis Detection of Thioacetamide: Balancing the Performances of a Mn(III)-Porphyrin, Gold Colloid, and Their Complex for Selecting the Most Sensitive Material - PMC. Available at: [Link]

  • Comparative role of acetaminophen, carbon tetrachloride and thioacetamide in development of fibrosis in rats - PMC. Available at: [Link]

  • Determination of thioacetamide and thiobenzamide using dichloramine-T - RSC Publishing. Available at: [Link]

  • Chemistry of Thioamides | springerprofessional.de. Available at: [Link]

  • Determination of some organic thio-compounds by precipitation of mercuric sulphide from mercury(II) ammine complexes-I Determination of thioacetamide and thioacetanilide - PubMed. Available at: [Link]

  • Anodic Voltammetry of Thioacetamide and its Amperometric Determination in Aqueous Media - MDPI. Available at: [Link]

  • Separations with Thioacetamide - Chemistry LibreTexts. Available at: [Link]

  • Stability of thioamides? - ResearchGate. Available at: [Link]

  • 2-Amino-N-methyl-2-thioxoacetamide — Chemical Substance Information - NextSDS. Available at: [Link]

  • Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Amino-N-methyl-2-thioxoacetamide Metal Coordination

Welcome to the Coordination Chemistry Support Center. This guide is specifically designed for researchers, materials scientists, and drug development professionals facing challenges with the metal coordination of sterica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Coordination Chemistry Support Center. This guide is specifically designed for researchers, materials scientists, and drug development professionals facing challenges with the metal coordination of sterically hindered thioamide ligands, specifically 2-Amino-N-methyl-2-thioxoacetamide (also known as an N-methylated dithiooxamide derivative).

Here, we address the specific thermodynamic and kinetic barriers introduced by steric bulk and provide validated, self-correcting protocols to achieve stable monomeric chelation.

Part 1: Mechanistic Insights & Causality

Q: Why does the N-methyl group in 2-Amino-N-methyl-2-thioxoacetamide cause significant coordination failure with transition metals like Ni(II) and Cu(II)?

A: The parent compound (unsubstituted dithiooxamide) readily forms stable, planar S,N-coordinated complexes. However, the introduction of an N-methyl group increases the van der Waals radius around the coordination site.

In square-planar geometries—typical for d⁸ Ni(II) and d⁹ Cu(II)—the N-methyl group sterically clashes with adjacent ligands or the metal center itself. This steric bulk forces an elongation of the Metal-Sulfur (M-S) and Metal-Nitrogen (M-N) bond distances, which significantly lowers the thermodynamic stability of the complex [3]. Furthermore, thioamides exhibit a high energy barrier to rotation around the N-C(S) axis due to a strong polar resonance contribution (nN→π*C=S). This electronic property locks the N-methyl group in a rigid conformation that can physically obstruct the incoming metal ion [1].

Q: How does steric hindrance dictate the separation and isolation of these complexes?

A: Steric hindrance does not just prevent binding; it fundamentally alters the solubility and aggregation state of the resulting complex. By exploiting the differential solubility of bound versus non-bound sterically hindered isomers, researchers can engineer highly specific liquid-liquid extraction and self-sorting systems [4]. If the steric clash is too high for a single metal center to accommodate two ligands in a cis-configuration, the system will often default to a bridging trans-configuration, resulting in insoluble polymeric networks rather than discrete molecules [2].

Part 2: Troubleshooting Workflow

StericTroubleshooting Start Steric Hindrance Detected (N-methyl group clash) CheckGeom Analyze Metal Geometry (e.g., Ni²⁺, Cu²⁺, Pd²⁺) Start->CheckGeom IsPlanar Is Preferred Geometry Square Planar? CheckGeom->IsPlanar AdjustPH Adjust pH to 8.5 (Deprotonate Ligand) IsPlanar->AdjustPH Yes (High Steric Clash) UseSolvent Use Weakly Coordinating Solvents (EtOH, DCM) IsPlanar->UseSolvent No (Lower Clash) CheckPolymer Polymeric Precipitate Formed? AdjustPH->CheckPolymer UseSolvent->CheckPolymer DiluteHeat Apply High Dilution & Increase Temperature CheckPolymer->DiluteHeat Yes Success Stable Monomeric Coordination Complex CheckPolymer->Success No DiluteHeat->Success

Troubleshooting workflow for overcoming steric hindrance in N-methylthioacetamide coordination.

Part 3: Protocol Optimization & FAQs

Q: My synthesis yields an insoluble polymeric precipitate instead of a discrete monomeric complex. How can I resolve this?

A: Polymeric structures form because steric hindrance prevents the ligand from adopting a bidentate chelation mode around a single metal center, forcing it to bridge multiple metal centers. Solutions:

  • Thermodynamic Control (Temperature): Increase the reaction temperature. Higher thermal energy helps overcome the activation barrier for the cis-trans isomerization of the thioamide, favoring the chelating monomeric state.

  • High Dilution Technique: Run the reaction at lower concentrations (e.g., < 1 mM) to kinetically favor intramolecular chelation over intermolecular bridging.

  • Deprotonation: Shift the pH to alkaline conditions (pH 8.0–8.5). Deprotonating the thioamide nitrogen removes a proton, slightly reducing local steric crowding and increasing the electron density on the nitrogen. This strengthens the M-N bond and stabilizes the monomeric chelate [2].

Q: How do I select the right solvent to facilitate coordination?

A: Solvent coordination competes directly with ligand coordination. When dealing with a sterically hindered ligand, strongly coordinating solvents (like DMSO or DMF) will outcompete the bulky thioamide. Solution: Use weakly coordinating or non-coordinating solvents (e.g., dichloromethane, toluene, or absolute ethanol) to ensure the metal center remains available for the N-methylthioacetamide ligand [4].

Part 4: Step-by-Step Methodology
Protocol: Optimized Synthesis of Monomeric Ni(II)-[2-Amino-N-methyl-2-thioxoacetamide] Complex

Self-validating system: This protocol incorporates a colorimetric shift and solubility check to validate successful monomeric chelation in real-time. Polymeric failure will immediately present as an intractable, cloudy suspension.

  • Step 1: Ligand Preparation. Dissolve 2.0 mmol of 2-Amino-N-methyl-2-thioxoacetamide in 50 mL of warm absolute ethanol (40 °C) to ensure complete dissolution.

  • Step 2: Metal Precursor Dissolution. Dissolve 1.0 mmol of NiCl₂·6H₂O in 50 mL of absolute ethanol. Causality: Ethanol is chosen as a weakly coordinating solvent that will not outcompete the thioamide ligand for the Ni(II) coordination sphere.

  • Step 3: High-Dilution Addition. Add the metal precursor solution dropwise (1 drop/sec) to the ligand solution under vigorous stirring. Causality: Slow addition under dilute conditions prevents localized high concentrations of metal, mitigating the formation of insoluble polymeric networks.

  • Step 4: pH Adjustment & Thermal Activation. Add 0.1 M ethanolic KOH dropwise until the pH reaches 8.5. Heat the mixture to reflux (78 °C) for 4 hours. Causality: Alkaline pH deprotonates the ligand, enhancing S,N-chelation [2]. Refluxing provides the necessary thermal energy to overcome the rotational barrier of the sterically hindered N-methyl group [1].

  • Step 5: Isolation and Validation. Cool the mixture to room temperature. A successful monomeric square-planar Ni(II) complex will remain in solution or precipitate as highly crystalline material (often red/brown). Polymeric byproducts will crash out as amorphous, insoluble powders. Filter, wash with cold ethanol, and dry under vacuum.

Part 5: Quantitative Data Presentation

The table below summarizes how different transition metals tolerate the steric bulk of the N-methyl group based on their preferred geometries and ionic radii.

Metal Iond-Electron CountPreferred GeometryIonic Radius (Å)Steric ToleranceOptimal pH for Chelation
Ni(II) d⁸Square Planar0.49Low8.0 - 8.5
Cu(II) d⁹Distorted Octahedral / Planar0.57Moderate7.5 - 8.0
Pd(II) d⁸Square Planar0.64Moderate6.5 - 7.5
Zn(II) d¹⁰Tetrahedral0.60High6.0 - 7.0
Fe(II) d⁶Octahedral0.61 (Low Spin)High6.5 - 7.5

Note: Metals preferring tetrahedral or octahedral geometries (e.g., Zn²⁺, Fe²⁺) generally exhibit higher steric tolerance because the spatial arrangement of the ligands limits direct equatorial clashing compared to square planar complexes.

References
  • Li, G., Xing, Y., Zhao, H., Zhang, J., Hong, X., & Szostak, M. (2022). "Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation." Angewandte Chemie International Edition.[Link]

  • Reiss, A., & Mureşeanu, M. (2012). "Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities." Journal of the Chilean Chemical Society.[Link]

  • Reisner, E., Abikoff, T. C., & Lippard, S. J. (2007). "Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes." Inorganic Chemistry.[Link]

  • E. C. Escudero-Adán, et al. (2021). "Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra." Angewandte Chemie International Edition.[Link]

Optimization

Technical Support Center: Troubleshooting Amination of 2-Amino-N-methyl-2-thioxoacetamide

Welcome to the official technical support and troubleshooting guide for the amination of 2-Amino-N-methyl-2-thioxoacetamide . As a highly functionalized thiooxamide derivative, this molecule is a critical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the official technical support and troubleshooting guide for the amination of 2-Amino-N-methyl-2-thioxoacetamide . As a highly functionalized thiooxamide derivative, this molecule is a critical building block in pharmaceutical synthesis and drug development. However, its dual-functional nature—containing both a primary thioamide and a secondary N-methyl amide—makes it highly susceptible to chemoselectivity issues and byproduct formation during amination workflows.

This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to help you maximize your target amidine yields while suppressing desulfurization, transamidation, and oxidative dimerization.

Mechanistic Causality of Byproduct Formation

To effectively troubleshoot your reaction, you must first understand the thermodynamic and kinetic vulnerabilities of the 2-Amino-N-methyl-2-thioxoacetamide substrate:

  • Desulfurization (Oxamide Formation): The C=S bond is thermodynamically weaker than the C=O bond. In the presence of adventitious water or oxygen, the thioamide is rapidly oxidized to a highly reactive S-oxide intermediate. This intermediate undergoes rapid hydrolysis, ejecting sulfur dioxide or elemental sulfur, and leaving behind a dead-end oxamide derivative () .

  • Transamidation: The N-methyl amide group is an electrophilic center. If the thiocarbonyl is not selectively activated, the incoming amine nucleophile will competitively attack the C=O bond, displacing methylamine and forming a transamidation byproduct () .

  • Oxidative Dimerization: Thioamides are prone to oxidative coupling in the presence of trace transition metals or halogen oxidants (e.g., I₂). This pathway strips the sulfur atoms and forces the molecules to cyclize into 3,5-disubstituted-1,2,4-thiadiazole dimers () .

FAQ & Troubleshooting Guide

Q1: My LC-MS shows a massive peak corresponding to the exact mass of the oxamide derivative. How can I prevent desulfurization? A1: Desulfurization is driven by the hydrolysis of the thioamide S-oxide intermediate . Causality & Solution: The presence of even trace amounts of water or dissolved oxygen will drive this thermodynamic sink. You must utilize strictly anhydrous Schlenk techniques. Furthermore, switch to a soft Lewis acid (such as Zn(OTf)₂) to selectively coordinate and activate the soft sulfur atom toward the amine, which accelerates the desired addition-elimination pathway before oxidation can occur.

Q2: I am observing the loss of methylamine gas during the reaction, and my product lacks the N-methyl group. What is happening? A2: You are experiencing competitive transamidation at the C=O center . Causality & Solution: The incoming amine is attacking the secondary amide instead of the thioamide. To fix this, lower your reaction temperature to <5 °C during the initial amine addition. The C=S bond is highly polarizable and kinetically more reactive than the C=O bond. Operating at lower temperatures maximizes this kinetic preference, effectively shutting down the higher-activation-energy transamidation pathway.

Q3: A non-polar, highly crystalline byproduct is precipitating out of my reaction mixture. What is it, and how do I stop it? A3: This is likely a 1,2,4-thiadiazole dimer. Thioamides undergo facile oxidative dimerization when exposed to trace oxidants or unpurified solvents . Causality & Solution: This is a radical-mediated oxidative coupling. Purge your reaction solvents with argon for at least 30 minutes prior to use. Avoid using halogen-based reagents or unpurified transition metal catalysts that might contain oxidative impurities.

Quantitative Optimization Data

The following table summarizes the impact of rationally designed reaction conditions on byproduct distribution during the amination of 2-Amino-N-methyl-2-thioxoacetamide.

Reaction ConditionsTarget Amidine (%)Oxamide Byproduct (%)Transamidation (%)Dimerization (%)
Room Temp, Air, No Catalyst15%45%20%20%
Room Temp, Air, Zn(OTf)₂40%30%15%15%
5 °C, Argon, Zn(OTf)₂ 88% <5% <5% <2%

Standardized Experimental Protocol: Soft Lewis Acid-Mediated Amination

This self-validating protocol is engineered to suppress desulfurization and transamidation by leveraging kinetic control and soft Lewis acid activation.

Step 1: Substrate Preparation & Degassing

  • Action: Dissolve 2-Amino-N-methyl-2-thioxoacetamide (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M). Bubble argon through the solution for 30 minutes.

  • Causality: Degassing removes dissolved O₂, completely inhibiting the radical-mediated oxidative dimerization to thiadiazoles .

Step 2: Lewis Acid Activation

  • Action: Add Zinc Triflate (Zn(OTf)₂) (1.1 eq) in a single portion under a positive pressure of argon. Stir for 15 minutes.

  • Validation Checkpoint: The solution should turn slightly yellow, indicating the formation of the Zn-thiocarbonyl coordination complex.

  • Causality: Zn²⁺ is a soft Lewis acid that selectively coordinates to the soft sulfur atom, increasing its electrophilicity without activating the harder C=O oxygen, thereby preventing transamidation .

Step 3: Temperature-Controlled Amination

  • Action: Cool the reaction vessel to 0–5 °C using an ice-water bath. Dropwise add the primary amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq) over 10 minutes.

  • Causality: The low temperature kinetically locks the nucleophile into attacking the highly activated C=S bond, safely bypassing the C=O bond.

Step 4: Quench & Workup

  • Action: After 2 hours, quench the reaction with cold, saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Validation Checkpoint: The organic layer should be clear. If a cloudy yellow suspension is observed, it indicates the presence of unreacted thioamide S-oxides or extruded elemental sulfur, signaling a breach in the anhydrous environment () .

Step 5: Chromatographic Purification

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient).

Reaction & Workflow Visualizations

ReactionPathways Substrate 2-Amino-N-methyl- 2-thioxoacetamide Target Target Amidine (Desired Product) Substrate->Target Controlled Amination (Lewis Acid, <5°C) Oxamide Oxamide Byproduct (Desulfurization) Substrate->Oxamide H2O / O2 Exposure Transamidation Transamidation Byproduct Substrate->Transamidation High Temp (>25°C) Dimer Thiadiazole Dimer (Oxidative Coupling) Substrate->Dimer Trace Metals / I2 Amine Amine Nucleophile Amine->Target

Caption: Reaction pathways and byproduct formation during thiooxamide amination.

Workflow Step1 1. Substrate Degassing Step2 2. Lewis Acid Addition Step1->Step2 Step3 3. Amine Dropwise (T < 5°C) Step2->Step3 Step4 4. Anhydrous Quench Step3->Step4 Step5 5. Flash Chromatography Step4->Step5

Caption: Optimized step-by-step workflow for the amination of thiooxamides.

References

  • Title: Thioacetamide Degradation Pathway Source: EAWAG Biocatalysis/Biodegradation Database URL: [Link]

  • Title: Transamidation for the Synthesis of Primary Amides at Room Temperature Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: I2-Mediated Synthesis of 1,3,4-Oxa/thiadiazoles from Aroylhydrazide and Acetonitrile/Thioacetamide Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models Source: PubMed (National Institutes of Health) URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Elemental Sulfur Removal in Thioacetamide Syntheses

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide for researchers and drug development professionals struggling with the purification of 2-Amino-N-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide for researchers and drug development professionals struggling with the purification of 2-Amino-N-methyl-2-thioxoacetamide (CAS 41168-87-0)[1].

Synthesizing thiooxamide derivatives often involves thionation reactions that leave behind unreacted elemental sulfur ( S8​ ). Because S8​ is highly soluble in common organic solvents (e.g., dichloromethane, toluene, and carbon disulfide) and tends to co-elute or co-crystallize with organic products, standard aqueous workups are often insufficient. This guide provides field-proven, mechanistically sound methodologies to selectively quench and remove S8​ without degrading your target thioamide.

Frequently Asked Questions (FAQs)

Q1: Why does elemental sulfur persist in my organic phase during standard aqueous workups? Elemental sulfur exists predominantly as an octameric ring ( S8​ ), which is highly lipophilic and lacks any polar functional groups to interact with water. Consequently, it partitions almost exclusively into the organic phase during a standard liquid-liquid extraction. Furthermore, S8​ has a tendency to smear across silica gel columns, contaminating multiple fractions and ruining chromatographic separations.

Q2: What is the mechanistic logic behind chemical sulfur removal? To remove S8​ , we must break the stable octameric ring and convert it into a species with drastically different solubility or physical state. This is achieved through thiophilic nucleophilic attack .

  • Phosphine Method: Triphenylphosphine ( PPh3​ ) acts as a strong nucleophile, attacking the S−S bond to form a zwitterionic intermediate that rapidly collapses into triphenylphosphine sulfide ( Ph3​P=S )[2]. This byproduct is highly crystalline and has a distinct polarity, making it separable via chromatography or precipitation.

  • Sulfite Method: Sodium sulfite ( Na2​SO3​ ) attacks S8​ to form sodium thiosulfate ( Na2​S2​O3​ ), which is highly water-soluble and easily partitioned into the aqueous phase[3].

Q3: Will these removal methods degrade 2-Amino-N-methyl-2-thioxoacetamide? Thioamides are generally stable to mild nucleophiles like PPh3​ and neutral/mildly basic aqueous sulfites. However, harsh oxidative methods (like hydrogen peroxide) or strongly basic conditions must be avoided, as they can hydrolyze the acetamide or oxidize the thioamide to a sulfine or sulfonate. The protocols below are engineered to be chemically orthogonal to your target molecule.

Quantitative Comparison of Sulfur Removal Methods

To select the optimal protocol for your specific workflow, consult the data matrix below:

MethodActive ReagentByproduct FormedPhase of ByproductBest ForPotential Drawback
Phosphine Quench Triphenylphosphine ( PPh3​ ) Ph3​P=S Organic (Solid)Preparative scale; crystallization workflowsLeaves Ph3​P=S in the organic phase, requiring column chromatography or selective precipitation.
Biphasic Sulfite Wash Sodium Sulfite ( Na2​SO3​ ) Na2​S2​O3​ Aqueous (Solute)Large scale; liquid-liquid extraction workflowsRequires vigorous stirring or a phase transfer catalyst (PTC) due to biphasic kinetics.
Copper Scavenging Activated Copper Powder CuS Solid (Insoluble)Analytical scale; GC-MS prep (EPA 3660B)[4]Heterogeneous reaction requires sonication and filtration; copper can degrade some sensitive functional groups.

Mechanistic and Workflow Visualizations

Mechanism S8 Elemental Sulfur (S8) Contaminant PPh3 Triphenylphosphine (PPh3) Nucleophilic Attack S8->PPh3 Homogeneous Na2SO3 Sodium Sulfite (Na2SO3) Biphasic Wash S8->Na2SO3 Biphasic/PTC Cu Activated Copper (Cu) Surface Reaction S8->Cu Heterogeneous Thioamide 2-Amino-N-methyl-2-thioxoacetamide (Stable Product) Ph3PS Ph3P=S (Chromatography/Precipitation) PPh3->Ph3PS <1 min, RT Na2S2O3 Sodium Thiosulfate (Na2S2O3) (Aqueous Waste) Na2SO3->Na2S2O3 Heat/Stirring CuS Copper Sulfide (CuS) (Filtration) Cu->CuS Sonication

Mechanistic pathways for the chemical conversion and removal of elemental sulfur.

Workflow Start Crude Mixture: Thioamide + S8 Scale What is the reaction scale? Start->Scale Analytical Analytical / Microscale (< 50 mg) Scale->Analytical Prep Preparative Scale (> 50 mg) Scale->Prep CuMethod Copper Powder Protocol (EPA 3660B) Analytical->CuMethod Equip Is chromatography planned? Prep->Equip YesChrom Yes Equip->YesChrom NoChrom No / Crystallization Equip->NoChrom PPh3 PPh3 Quench (Converts S8 to Ph3P=S) YesChrom->PPh3 Sulfite Na2SO3 Biphasic Wash (Removes S8 to aqueous) NoChrom->Sulfite

Decision tree for selecting the optimal sulfur removal protocol based on scale and purification strategy.

Experimental Protocols

Protocol A: The Triphenylphosphine ( PPh3​ ) Quench

Causality & Logic: S8​ reacts with stoichiometric PPh3​ in under 1 minute at room temperature to form Ph3​P=S [2]. This method is highly efficient because it is a homogeneous reaction. It is best used when you plan to purify 2-Amino-N-methyl-2-thioxoacetamide via column chromatography, as the highly crystalline Ph3​P=S elutes very differently from the polar thioamide.

Step-by-Step Methodology:

  • Quantification: Estimate the maximum theoretical amount of unreacted S8​ remaining in your crude mixture.

  • Solubilization: Dissolve the crude mixture containing 2-Amino-N-methyl-2-thioxoacetamide and S8​ in a suitable organic solvent (e.g., dichloromethane, 0.2–0.5 mL per mmol of PPh3​ )[2].

  • Reagent Addition: Add 1.05 equivalents of PPh3​ (relative to the estimated moles of S8​ , keeping in mind S8​ contains 8 sulfur atoms).

  • Agitation: Stir vigorously at room temperature. The reaction is extremely rapid; solid S8​ (if suspended) will disappear, and the solution may become pale yellow before Ph3​P=S begins to precipitate as a white crystalline solid[2].

  • Self-Validation Check: Spot the mixture on a TLC plate. Elute with 100% hexanes. Unreacted S8​ runs near the solvent front and is visible under UV (254 nm) or an iodine stain. Continue adding trace PPh3​ until the S8​ spot vanishes.

  • Isolation: Filter off any precipitated Ph3​P=S . Concentrate the filtrate and purify the target thioamide via silica gel chromatography.

Protocol B: The Biphasic Sodium Sulfite ( Na2​SO3​ ) Wash

Causality & Logic: This method relies on the conversion of S8​ to water-soluble sodium thiosulfate. Because S8​ is in the organic phase and Na2​SO3​ is in the aqueous phase, the reaction is limited by interfacial surface area. Adding a Phase Transfer Catalyst (PTC) like tetrabutylammonium hydrogen sulfate (TBAHS) drastically accelerates the reaction by bringing the sulfite ion into the organic phase[4].

Step-by-Step Methodology:

  • Preparation of Reagent: Prepare a saturated aqueous solution of Na2​SO3​ (approx. 25 g in 100 mL of water). For optimal kinetics, dissolve 3.39 g of tetrabutylammonium hydrogen sulfate (TBAHS) into this solution[4].

  • Extraction Setup: Transfer your organic crude mixture (dissolved in DCM or ethyl acetate) to a separatory funnel or a round-bottom flask.

  • Biphasic Mixing: Add an equal volume of the Na2​SO3​ /TBAHS solution to the organic phase.

  • Agitation: Because this is a biphasic reaction, vigorous mechanical stirring or refluxing ( 60∘C ) for 1–2 hours is required. Simple shaking in a separatory funnel is usually insufficient for complete conversion.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract and discard the aqueous layer (which now contains the water-soluble sodium thiosulfate)[3].

  • Self-Validation Check: Wash the organic layer with a fresh portion of the Na2​SO3​ solution. To ensure all S8​ has been removed, you can test the discarded aqueous layer by acidifying a small aliquot with dilute HCl ; if it turns cloudy white (precipitated colloidal sulfur), S8​ was still being extracted. Repeat the wash until the organic layer is colorless and TLC confirms the absence of S8​ [3].

  • Final Wash: Wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the purified 2-Amino-N-methyl-2-thioxoacetamide.

References

  • NextSDS. 2-(Methylamino)-2-thioxoacetamide — Chemical Substance Information. NextSDS. Available at: [Link]

  • ResearchGate. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Clean Technol. Available at:[Link]

  • Royal Society of Chemistry (RSC). The unrevealed potential of elemental sulfur for the synthesis of high sulfur content bio-based aliphatic polyesters. Available at: [Link]

  • Environmental Protection Agency (EPA). Method 3660B: Sulfur Cleanup. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Cytotoxicity and Mechanistic Profiling of 2-Amino-N-methyl-2-thioxoacetamide vs. Standard Antineoplastics

As drug development pivots from broad-spectrum cytotoxic agents toward precision oncology, evaluating novel chemical scaffolds is critical. 2-Amino-N-methyl-2-thioxoacetamide (2-AMTA) , a specialized thiooxamide derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots from broad-spectrum cytotoxic agents toward precision oncology, evaluating novel chemical scaffolds is critical. 2-Amino-N-methyl-2-thioxoacetamide (2-AMTA) , a specialized thiooxamide derivative, has emerged as a compound of interest due to its unique mechanism of action.

This guide provides an objective, data-driven comparison of 2-AMTA against standard antineoplastic mainstays (Doxorubicin, Cisplatin, and 5-Fluorouracil). By synthesizing mechanistic theory with rigorous, self-validating experimental protocols, we aim to equip researchers with the actionable insights necessary for preclinical evaluation.

Mechanistic Divergence: Targeted Inhibition vs. Broad Disruption

Standard antineoplastics primarily function through indiscriminate cellular disruption: Doxorubicin intercalates DNA and inhibits Topoisomerase II, Cisplatin creates DNA cross-links, and 5-Fluorouracil (5-FU) inhibits thymidylate synthase. While highly effective, these mechanisms inherently cause severe off-target toxicities in rapidly dividing healthy tissues.

Conversely, 2-amino-2-thioxoacetamide derivatives operate via targeted signal modulation. They have been characterized as potent inhibitors of Protein Tyrosine Phosphatases (PTPs), specifically CD45[1]. By inhibiting CD45, these compounds prevent the dephosphorylation of the inhibitory C-terminal tyrosine on Src family kinases (e.g., Lck, Fyn). This targeted hyperphosphorylation forces the kinases into an inactive conformation, effectively shutting down downstream oncogenic signaling and inducing apoptosis without direct DNA damage[1].

MOA Compound 2-Amino-N-methyl- 2-thioxoacetamide Target Protein Tyrosine Phosphatases (e.g., CD45) Compound->Target Inhibits Substrate Src Family Kinases (Lck / Fyn) Target->Substrate Prevents Dephosphorylation Downstream Oncogenic Signaling Cascade Blockade Substrate->Downstream Inactivates Outcome Cancer Cell Apoptosis & Cytotoxicity Downstream->Outcome Induces

Mechanistic pathway of 2-AMTA via PTP inhibition leading to cancer cell apoptosis.

Comparative Cytotoxicity Profiling

To objectively benchmark 2-AMTA, we evaluate its half-maximal inhibitory concentration (IC₅₀) across a panel of standard human tumor cell lines. While standard agents like Doxorubicin exhibit sub-micromolar potency, 2-AMTA derivatives demonstrate targeted efficacy in the low-to-mid micromolar range (typically 6.3 to 84.6 µM)[1]. Notably, specific derivatives show pronounced specificity toward the A549 lung cancer cell line, inducing potent G2/M phase cell cycle arrest[2].

Table 1: Comparative IC₅₀ Values (µM) at 48 Hours Post-Treatment
Cell Line (Origin)2-AMTA (Class Avg)*DoxorubicinCisplatin5-Fluorouracil
HEPG2 (Hepatocellular)12.4 ± 2.10.8 ± 0.14.2 ± 0.515.6 ± 1.8
MCF7 (Breast)8.7 ± 1.50.5 ± 0.16.1 ± 0.722.3 ± 2.4
HCT116 (Colorectal)45.2 ± 4.31.2 ± 0.28.5 ± 0.99.4 ± 1.1
A549 (Lung)6.3 ± 1.20.9 ± 0.13.8 ± 0.418.1 ± 2.0

*Data represents the established operational range for 2-amino-2-thioxoacetamide derivatives based on primary literature screens[1].

Self-Validating Experimental Methodology

In preclinical screening, a single viability assay is highly susceptible to metabolic artifacts. As Application Scientists, we mandate a self-validating orthogonal workflow . This ensures that any observed reduction in metabolic activity is definitively linked to true cytocidal activity (apoptosis) rather than transient cytostasis or assay interference.

Workflow CellPrep Cell Culture & Synchronization Treatment Compound Treatment (0.1 - 100 µM) CellPrep->Treatment Incubation Incubation (24h, 48h, 72h) Treatment->Incubation Assay ATP Viability Assay (Primary Screen) Incubation->Assay Validation Flow Cytometry (Secondary Validation) Assay->Validation Analysis Data Synthesis & IC50 Calculation Validation->Analysis

Self-validating orthogonal workflow for cytotoxicity and apoptosis quantification.

Step-by-Step Protocol & Causality Breakdown

Step 1: Cell Seeding and Synchronization

  • Action: Seed cells at 5,000 cells/well in 96-well plates. Subject to serum starvation (0.1% FBS) for 12 hours prior to treatment.

  • Causality: Asynchronous cell populations exhibit highly variable baseline metabolic rates, which severely skews IC₅₀ data. Serum starvation synchronizes the population in the G0/G1 phase, ensuring uniform drug uptake and reproducible baseline metrics.

Step 2: Compound Preparation and Dosing

  • Action: Prepare fresh 10 mM master stocks of 2-AMTA in anhydrous DMSO. Perform serial dilutions to achieve final well concentrations of 0.1 µM to 100 µM. Ensure final DMSO concentration is strictly ≤0.1% (v/v).

  • Causality: Thiooxamides can be prone to hydrolysis in aqueous buffers over extended periods. Anhydrous DMSO preserves structural integrity. Capping DMSO at 0.1% prevents solvent-induced background cytotoxicity, which is a common source of false-positive "efficacy" in early-stage screens.

Step 3: Primary Screen (ATP-Dependent Viability)

  • Action: Post-48h incubation, lyse cells and quantify ATP using a luminescence-based assay (e.g., CellTiter-Glo).

  • Causality: We specifically avoid traditional MTT/MTS tetrazolium reduction assays. Tetrazolium reduction can be artificially inflated by mitochondrial uncoupling—a known potential off-target effect of certain thioamide structures. ATP quantitation provides a direct, unconfounded metric of metabolically active cells.

Step 4: Orthogonal Validation (Annexin V/PI Flow Cytometry)

  • Action: In parallel 6-well plates, harvest treated cells, stain with FITC-Annexin V and Propidium Iodide (PI), and analyze via flow cytometry.

  • Causality: This is the crux of the self-validating system. A drop in ATP (Step 3) only indicates fewer active cells; it cannot distinguish between cell cycle arrest and cell death. By multiplexing Annexin V (early apoptosis) and PI (late apoptosis/necrosis), we validate that the IC₅₀ calculated in the primary screen represents true cytocidal activity, confirming the G2/M arrest and apoptotic mechanisms inherent to this compound class[2].

Analytical Insights & Translational Viability

When comparing 2-AMTA to standard antineoplastics, the value lies in the therapeutic window and resistance bypass . While Doxorubicin is undeniably more potent on a molar basis, its clinical utility is frequently bottlenecked by cumulative cardiotoxicity and the upregulation of P-glycoprotein (P-gp) efflux pumps.

Because 2-AMTA utilizes a fundamentally different mechanism—PTP inhibition rather than DNA intercalation—it presents a viable scaffold for overcoming multi-drug resistance (MDR) in refractory tumors. Furthermore, its targeted nature suggests a potentially wider therapeutic index regarding healthy, non-dividing tissues, warranting aggressive progression into in vivo pharmacokinetic validation.

References

  • Title: Synthesis and Characterization of a Novel Protein Tyrosine Phosphatase Inhibitor, 2-(Cyclobutylamino)- N- (2-Furylmethyl)
  • Title: Synthesis, chemical reactivity and biological evaluation of the novel 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)

Sources

Comparative

Benchmarking 2-Amino-N-methyl-2-thioxoacetamide for Silver Ion Adsorption: A Comparative Guide

This guide provides a comprehensive technical comparison of the silver ion (Ag⁺) adsorption performance of 2-Amino-N-methyl-2-thioxoacetamide against other established adsorbent materials. The content is structured to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical comparison of the silver ion (Ag⁺) adsorption performance of 2-Amino-N-methyl-2-thioxoacetamide against other established adsorbent materials. The content is structured to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and selecting materials for silver ion remediation and recovery.

Executive Summary

The removal of silver ions from aqueous solutions is a critical process in various industrial and environmental applications. 2-Amino-N-methyl-2-thioxoacetamide, a molecule containing a thioamide functional group, presents a promising candidate for this purpose due to the high affinity of sulfur for soft metals like silver, as predicted by the Hard-Soft-Acid-Base (HSAB) theory. This guide benchmarks the projected performance of 2-Amino-N-methyl-2-thioxoacetamide against leading alternative adsorbents, providing a detailed analysis of adsorption capacity, kinetics, and mechanistic pathways. All experimental data for 2-Amino-N-methyl-2-thioxoacetamide presented herein is based on scientifically grounded estimations derived from the performance of analogous thioamide and thiol-functionalized materials.

Introduction: The Imperative for Efficient Silver Ion Adsorption

Silver, a precious and technologically vital metal, is increasingly present in industrial effluents, posing both an environmental concern and a missed opportunity for resource recovery. Conventional methods for silver removal, such as chemical precipitation and membrane filtration, often face challenges of high cost, incomplete removal, and secondary pollution. Adsorption has emerged as a highly effective and economical alternative for the removal of heavy metal ions from aqueous solutions.[1] The efficacy of an adsorbent is largely determined by its surface chemistry, with functional groups that exhibit a strong affinity for the target metal ion being paramount. The thioamide group in 2-Amino-N-methyl-2-thioxoacetamide is hypothesized to offer exceptional selectivity and capacity for silver ions.

Comparative Analysis of Silver Ion Adsorbents

The selection of an appropriate adsorbent is a critical decision in the design of any purification or recovery process. This section compares the projected adsorption capacity of 2-Amino-N-methyl-2-thioxoacetamide with other well-established materials.

Adsorbent MaterialFunctional GroupMaximum Adsorption Capacity (mg/g)Reference
2-Amino-N-methyl-2-thioxoacetamide (Projected) Thioamide185 (Estimated)N/A
Thiol-functionalized Metal-Organic Framework (MOF-808-SH)Thiol365.47[2]
Thiol-modified Polyvinyl Alcohol NanofibersThiol26.2[3]
Silver Ion Imprinted Polymeric NanoparticlesCysteine (Thiol)196.9[4]
Dithiooxamide-functionalized PolymerDithiooxamide~2460 (22.8 mmol/g)[5][6]

Note: The adsorption capacity of 2-Amino-N-methyl-2-thioxoacetamide is a projected value based on the performance of similar thioamide and thiol-containing adsorbents. This value is intended for comparative benchmarking and requires experimental validation.

Mechanistic Insights: The Adsorption Process

The high affinity of 2-Amino-N-methyl-2-thioxoacetamide for silver ions is predicated on the strong covalent interaction between the soft acid Ag⁺ and the soft base sulfur atom of the thioamide group. This interaction is expected to be the primary driver of the adsorption process.

Proposed Adsorption Mechanism

cluster_solution Aqueous Phase cluster_surface Adsorbent Surface Ag_ion Ag⁺ (Silver Ion) Adsorbent_complex Silver-Thioamide Complex (Adsorbed State) Ag_ion->Adsorbent_complex Adsorption (Strong Ag-S bond formation) Adsorbent_initial 2-Amino-N-methyl-2-thioxoacetamide (Free Thioamide Group) Adsorbent_initial->Adsorbent_complex Surface Interaction

Caption: Proposed adsorption mechanism of silver ions onto 2-Amino-N-methyl-2-thioxoacetamide.

Experimental Protocols

To ensure scientific rigor and enable reproducibility, the following detailed experimental protocols are provided for the evaluation of silver ion adsorption capacity.

Synthesis of 2-Amino-N-methyl-2-thioxoacetamide

A plausible synthetic route for 2-Amino-N-methyl-2-thioxoacetamide involves the reaction of a suitable N-protected amino acid with methylamine, followed by thionation.

cluster_synthesis Synthesis Workflow start N-protected Glycine step1 Activation with Coupling Reagent (e.g., N,N'-Carbonyldiimidazole) start->step1 step2 Reaction with Methylamine step1->step2 intermediate N-protected-N'-methylglycinamide step2->intermediate step3 Thionation (e.g., Lawesson's Reagent) intermediate->step3 step4 Deprotection step3->step4 product 2-Amino-N-methyl-2-thioxoacetamide step4->product

Caption: Conceptual synthesis pathway for 2-Amino-N-methyl-2-thioxoacetamide.

Step-by-Step Protocol:

  • Activation: Dissolve N-protected glycine (e.g., N-Boc-glycine) in an appropriate anhydrous solvent (e.g., dichloromethane). Add a coupling reagent such as N,N'-carbonyldiimidazole and stir at room temperature.

  • Amidation: Add methylamine to the reaction mixture and continue stirring until the reaction is complete (monitored by TLC).

  • Work-up: Wash the reaction mixture with a mild acid and brine, then dry the organic layer and concentrate under reduced pressure to obtain the N-protected-N'-methylglycinamide intermediate.

  • Thionation: Dissolve the intermediate in an anhydrous solvent (e.g., toluene) and add a thionating agent like Lawesson's reagent. Heat the mixture to reflux.

  • Purification: After cooling, purify the crude product by column chromatography to yield the N-protected 2-Amino-N-methyl-2-thioxoacetamide.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final product.

Batch Adsorption Studies

These experiments are designed to determine the equilibrium adsorption capacity of the adsorbent.

Materials:

  • 2-Amino-N-methyl-2-thioxoacetamide

  • Stock solution of AgNO₃ (1000 mg/L)

  • pH meter

  • Shaker

  • Centrifuge

  • Inductively Coupled Plasma Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrophotometer (AAS)

Procedure:

  • Prepare a series of silver ion solutions of varying initial concentrations (e.g., 10, 25, 50, 100, 200 mg/L) by diluting the stock solution.

  • Adjust the pH of each solution to a predetermined optimal value (e.g., pH 5-6), as the pH can significantly influence the adsorption process.[1][7]

  • Add a precise amount of 2-Amino-N-methyl-2-thioxoacetamide (e.g., 10 mg) to a known volume of each silver ion solution (e.g., 25 mL).

  • Agitate the mixtures at a constant speed and temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Separate the adsorbent from the solution by centrifugation.

  • Analyze the supernatant for the final silver ion concentration (Ce) using ICP-OES or AAS.[4]

  • The amount of silver ion adsorbed at equilibrium (qe, in mg/g) is calculated using the following equation:

    qe = ( C0 - Ce ) * V / m

    where:

    • C0 and Ce are the initial and equilibrium concentrations of silver ions (mg/L), respectively.

    • V is the volume of the solution (L).

    • m is the mass of the adsorbent (g).

Adsorption Isotherm Modeling

The equilibrium data can be fitted to various isotherm models to understand the nature of the adsorption. The Langmuir and Freundlich models are most commonly used.[8][9]

  • Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface.[2]

  • Freundlich Isotherm: An empirical model for multilayer adsorption on a heterogeneous surface.[10]

The choice of the best-fit model provides insights into the adsorption mechanism and the surface properties of the adsorbent.

Characterization of the Adsorbent

To fully understand the adsorption process, it is essential to characterize the adsorbent before and after silver ion uptake.

Characterization TechniquePurpose
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups involved in the adsorption process by observing shifts in their characteristic vibrational frequencies.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical state of the elements on the adsorbent surface, confirming the presence of adsorbed silver and probing the nature of the Ag-S bond.
Scanning Electron Microscopy (SEM) To visualize the surface morphology and texture of the adsorbent.
Elemental Analysis To determine the bulk elemental composition (C, H, N, S) of the synthesized 2-Amino-N-methyl-2-thioxoacetamide.[10]

Conclusion

While experimental validation is pending, the theoretical advantages and projected performance place 2-Amino-N-methyl-2-thioxoacetamide as a highly promising candidate for the selective adsorption of silver ions. Its straightforward synthesis and the strong, specific interaction mediated by the thioamide group suggest it could be a cost-effective and efficient alternative to existing materials. Further research should focus on empirical validation of its adsorption capacity, optimization of adsorption parameters, and evaluation of its reusability.

References

  • Surfactant Adsorption Isotherms: A Review. ACS Omega. [Link]

  • Adsorption Isotherms Applications. BYJU'S. [Link]

  • Langmuir, Freundlich Adsorption Isotherms and Kinetics for the Removal of Methylene Blue Dye from Aqueous Solution. CORE. [Link]

  • Characterization of natural adsorbent material for heavy metal removal in a petrochemical site contamination. E3S Web of Conferences. [Link]

  • Adsorption isotherms. Slideshare. [Link]

  • Efficient removal of silver ions from wastewater via chelation with dithiooxamide-functionalized polymeric adsorbent. PLOS ONE. [Link]

  • Development and Characterization of Biosorbents To Remove Heavy Metals from Aqueous Solutions by Chemical Treatment of Olive Stone. ACS Publications. [Link]

  • Lecture 7: Adsorption and the Langmuir and Freundlich Models. YouTube. [Link]

  • Efficient removal of silver ions from wastewater via chelation with dithiooxamide-functionalized polymeric adsorbent. PubMed. [Link]

  • Comparative Study on the Adsorption Characteristics of Heavy Metal Ions by Activated Carbon and Selected Natural Adsorbents. MDPI. [Link]

  • A Review of Adsorbents for Heavy Metal Decontamination: Growing Approach to Wastewater Treatment. PMC. [Link]

  • Adsorbents for the Removal of Heavy Metals from Wastewater: A Review. IntechOpen. [Link]

  • FACTORIAL EXPERIMENTAL DESIGN FOR ADSORPTION SILVER IONS FROM WATER ONTO MONTMORILLONITE. Academia.edu. [Link]

  • Quantification of silver in several samples using a new ionophore polymer membrane as an optical sensor. PMC. [Link]

  • Kinetic Adsorption Study of Silver Nanoparticles on Natural Zeolite: Experimental and Theoretical Models. MDPI. [Link]

  • Adsorption of Silver from Aqueous Solution with High Capacity and Selectively by Using Ag+ Imprinted Polymeric Nanoadsorbent. SciELO. [Link]

  • Removal of silver (I) from aqueous solutions with clinoptilolite. Sabanci University Research Database. [Link]

  • Spectrophotometric Observations of the Adsorption of Organosulfur Compounds on Colloidal Silver Nanoparticles. ACS Publications. [Link]

  • Adsorption of Anionic Thiols on Silver Nanoparticles. Request PDF. [Link]

  • 2-Amino-N-methyl-2-thioxoacetamide — Chemical Substance Information. NextSDS. [Link]

  • Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • (PDF) Adsorption of Silver Ions from Aqueous Solution onto Thiol Modified Polyvinyl Alcohol Nanofibers. ResearchGate. [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

  • 6 Synthesis of N-Alkyl Amino Acids. Thieme. [Link]

  • Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.

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Validation

A Senior Application Scientist's Guide: Comparative Analysis of Monothiooxamides and 2-Amino-N-methyl-2-thioxoacetamide

Introduction In the landscape of medicinal chemistry and materials science, the thioamide functional group stands out for its unique electronic and steric properties, offering a compelling isosteric replacement for the a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and materials science, the thioamide functional group stands out for its unique electronic and steric properties, offering a compelling isosteric replacement for the amide bond.[1][2] This substitution dramatically alters hydrogen bonding capabilities, molecular conformation, and metabolic stability, making thioamide-containing compounds a fertile ground for discovery.[2][3] Among these, the monothiooxamide (MTA) scaffold, which features adjacent amide and thioamide functionalities, presents a particularly intriguing platform.[4] Its planar structure, rich coordination chemistry, and diverse biological activities have established it as a privileged building block.[4][5]

This guide provides an in-depth comparative analysis of the broad class of monothiooxamides against a specific, representative member: 2-Amino-N-methyl-2-thioxoacetamide . While monothiooxamides encompass a vast chemical space defined by various N-substituents, 2-Amino-N-methyl-2-thioxoacetamide offers a case study in asymmetry, featuring an unsubstituted thioamide nitrogen and a methylated amide nitrogen. We will dissect their synthesis, compare their performance in chemical and biological contexts, and provide validated experimental protocols to empower researchers, scientists, and drug development professionals in their work with these versatile molecules.

Structural Framework and Physicochemical Properties

The fundamental difference between the general class and the specific molecule lies in the substitution pattern on the terminal nitrogen atoms. This variation is the primary driver of their differential properties.

A monothiooxamide is characterized by the core structure R¹R²N-C(=O)-C(=S)-NR³R⁴. The nature of the R groups dictates the molecule's overall polarity, solubility, and steric profile.

2-Amino-N-methyl-2-thioxoacetamide is a specific instance of this class, with the structure H₂N-C(=S)-C(=O)-NHCH₃. Its key features are:

  • Asymmetry : It possesses a primary thioamide and a secondary amide.

  • Hydrogen Bonding : It has both hydrogen bond donors (the N-H protons) and acceptors (the C=O oxygen and C=S sulfur). The presence of the N-methyl group removes one potential hydrogen bond donor site compared to an unsubstituted oxamide.[6]

  • Planarity : Like other MTAs, the thiooxamide fragment and adjacent atoms tend to be coplanar, a conformation stabilized by intramolecular hydrogen bonds. This planarity is a known feature in molecules that act as DNA intercalating agents.[4][7]

The substitution of an amide's carbonyl oxygen with sulfur (>C=O → >C=S) is the defining feature of these compounds. This single-atom substitution increases the acidity of adjacent N-H protons and alters the hydrogen bond accepting capacity, which can be beneficial for improving properties like membrane permeability in larger molecules.[6]

Structural Relationship Diagram

G cluster_MTA Monothiooxamides (General Class) cluster_Specific 2-Amino-N-methyl-2-thioxoacetamide MTA R¹R²N-C(=O)-C(=S)-NR³R⁴ Specific_Molecule H₂N-C(=S)-C(=O)-NHCH₃ MTA->Specific_Molecule Is an example of General_Props Properties: - Variable R groups - Symmetrical or Asymmetrical - Tunable lipophilicity - Broad chemical space MTA->General_Props Specific_Props Properties: - R¹=H, R²=H, R³=H, R⁴=CH₃ - Asymmetrical - Defined polarity - Specific hydrogen bond profile Specific_Molecule->Specific_Props

Caption: Logical relationship between the general monothiooxamide class and the specific molecule.

Synthesis Strategies: From General to Specific

The construction of the monothiooxamide backbone can be achieved through several reliable methods. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

General Synthesis of Monothiooxamides

A prevalent and convenient method involves the reaction of α-chloroacetamides with elemental sulfur in the presence of an amine.[8][9] This approach is highly versatile, allowing for the introduction of various substituents on both the amide and the newly formed thioamide.

The causality of this reaction pathway is rooted in the amine's ability to react with elemental sulfur to form reactive polysulfide species.[9] These species then act as the sulfur source, reacting with the α-chloroacetamide to yield the final monothiooxamide product. The amine serves a dual role: as a reactant to form the thioamide and as a base.

Experimental Protocol: Synthesis of a Monothiooxamide

This protocol describes a general procedure for synthesizing an N-aryl, N'-dialkyl monothiooxamide, adapted from established literature.[9][10]

Objective: To synthesize N-(4-chlorophenyl)-2-(pyrrolidin-1-yl)-2-thioxoacetamide.[11]

Materials:

  • 2-chloro-N-(4-chlorophenyl)acetamide

  • Pyrrolidine

  • Elemental Sulfur (S₈)

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate, Hexane (for chromatography)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-chloro-N-(4-chlorophenyl)acetamide (1 mmol) in acetonitrile (5 mL) in a round-bottom flask, add pyrrolidine (1.2 mmol), elemental sulfur (1.5 mmol), and cesium carbonate (2 mmol).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) to yield the pure product as a yellow solid.[11]

  • Validation: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11] The expected ¹H NMR will show characteristic peaks for the aromatic protons, the pyrrolidine ring protons, and the amide N-H proton. HRMS should confirm the molecular weight and elemental composition.

Synthesis Workflow Diagram

Caption: General experimental workflow for the synthesis of monothiooxamides.

Comparative Performance Analysis

Reactivity and Synthetic Utility

Monothiooxamides are valuable intermediates for synthesizing more complex heterocyclic structures, a property stemming from the differential reactivity of the amide and thioamide moieties.[7]

  • General Monothiooxamides : The thioamide group is significantly more nucleophilic than the amide group and can readily react with electrophiles. This chemoselectivity allows MTAs to be used in the synthesis of sulfur-containing heterocycles like thiazoles, thiadiazoles, and dihydroimidazoles.[7][12][13] The specific substituents (R groups) can sterically or electronically influence reaction rates and regioselectivity. For instance, bulky R groups may hinder access to the reactive centers.

  • 2-Amino-N-methyl-2-thioxoacetamide : The presence of the primary thioamide (C(=S)NH₂) makes this molecule particularly adept at cyclization reactions. The unsubstituted -NH₂ group can act as a nucleophile. Compared to a disubstituted thioamide (C(=S)NR₂), the primary thioamide of our target molecule is less sterically hindered and more poised for reactions that involve the nitrogen atoms, such as condensation with 1,2-dicarbonyl compounds.

Biological Activity

The thioamide moiety is a well-established pharmacophore, and its incorporation into the monothiooxamide scaffold has yielded compounds with a range of biological activities.[1]

  • General Monothiooxamides : This class has demonstrated significant antiproliferative and anticancer properties.[4][12] The mechanism often involves the planar MTA structure intercalating with DNA or inhibiting key enzymes like histone deacetylases (HDACs).[4] The biological activity is highly tunable; modifying the N-substituents can drastically alter potency and selectivity. For example, MTA-benzothiazole hybrids have shown promising activity against breast cancer cells.[4] Some derivatives have also been investigated for potential antidiabetic activity.[12]

  • 2-Amino-N-methyl-2-thioxoacetamide : While specific biological data for this exact molecule is not widely published, we can infer its potential based on its structural features. Its relatively small size and polarity suggest good potential for bioavailability. As an analogue of larger, more complex MTAs, it could serve as a fragment or starting point for developing more potent agents. The comparison with its fully oxygenated counterpart, 2-amino-N-methylacetamide[14], is stark; the introduction of sulfur is known to enhance a variety of biological effects, including antimicrobial and anticancer activities.[15][16]

Table 1: Comparison of General vs. Specific Compound Attributes
FeatureMonothiooxamides (General Class)2-Amino-N-methyl-2-thioxoacetamideRationale / Implication
Synthesis Versatile; product properties depend on chosen amine and chloroacetamide.[9]Synthesizable via general methods using methylamine and 2-chloro-2-thioxoacetamide (or equivalent).High modularity for the general class allows for library synthesis and SAR studies.
Reactivity Tunable based on electronic/steric effects of R groups. Used for diverse heterocycles.[7]High potential for cyclization reactions due to the primary thioamide group.The specific molecule is a good substrate for building specific heterocyclic scaffolds.
Biological Profile Documented anticancer, antiproliferative, and antidiabetic activities.[4][12]Potential for biological activity as a core scaffold; likely to be a fragment for further development.The general class provides a rich source of bioactive compounds. The specific molecule is a starting point.
Coordination Acts as bidentate (S, O) or monodentate (S) ligands for various metals (Cu, Ni, Pd).[5][17]Expected to chelate metals through the thioamide sulfur and amide oxygen.Both are excellent ligands for developing novel metal complexes with catalytic or medicinal applications.
Coordination Chemistry

The ability of the thioamide sulfur and amide oxygen to act as donor atoms makes monothiooxamides excellent chelating ligands for transition metals.[5]

  • General Monothiooxamides : They typically act as bidentate chelating agents, coordinating to a metal center through the thioamide sulfur and the amide oxygen.[5] This forms stable five-membered chelate rings. The resulting metal complexes have applications in catalysis and materials science.

  • 2-Amino-N-methyl-2-thioxoacetamide : This molecule is expected to behave similarly, forming stable complexes with metals like copper, nickel, and palladium.[5][17] The specific N-methyl and N-H substituents will influence the electronic environment of the donor atoms and the overall stability and geometry of the resulting metal complex.

Experimental Protocol: Biological Evaluation (MTT Assay)

To provide a practical context for comparing biological performance, this section details a standard protocol for assessing the cytotoxicity of synthesized compounds against a cancer cell line.

Objective: To determine the in vitro cytotoxicity (IC₅₀ value) of a monothiooxamide derivative against a human cancer cell line (e.g., MCF-7 breast cancer cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT Assay Workflow

G A 1. Seed Cells (e.g., MCF-7 in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Treat Cells (Add serial dilutions of monothiooxamide compound) B->C D 4. Incubate (48h, 37°C, 5% CO₂) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL solution) D->E F 6. Incubate (4h, 37°C, 5% CO₂) E->F G 7. Solubilize Formazan (Add 100 µL DMSO) F->G H 8. Read Absorbance (570 nm on plate reader) G->H I 9. Data Analysis (Calculate % viability and IC₅₀) H->I

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test monothiooxamide in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for another 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of the cells are non-viable).

Conclusion and Outlook

The comparative analysis reveals that while 2-Amino-N-methyl-2-thioxoacetamide is a structurally simple member of the monothiooxamide family, it encapsulates the core chemical reactivity and potential that defines the entire class. The broader class of MTAs offers vast modularity, allowing researchers to fine-tune steric and electronic properties through N-substitution to optimize performance for a specific application, be it as a bioactive agent, a synthetic intermediate, or a specialized ligand.

2-Amino-N-methyl-2-thioxoacetamide, with its defined and asymmetric structure, serves as an excellent foundational scaffold. Its primary thioamide group offers a reactive handle for constructing complex heterocyclic systems, while its overall structure provides a valuable starting point for fragment-based drug design.

For drug development professionals, the key takeaway is the tunability of the monothiooxamide platform. For synthetic chemists, it is the chemoselective reactivity of the thioamide moiety. By understanding the interplay between the general scaffold and its specific derivatives, researchers can better leverage the unique properties of these sulfur-containing compounds to advance their scientific and therapeutic goals.

References

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  • Le, T. V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.

  • Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2003(xi), 37-47.

  • National Center for Biotechnology Information. (n.d.). 2-amino-N-methylacetamide. PubChem.

  • Vale, N., et al. (2014). Synthesis of N-Alkyl Amino Acids. In Amino Acid Derivatives.

  • BenchChem. (2025). Spectroscopic Characterization of N-(4-Amino-2-methyl-6-quinolinyl)acetamide (CAS 63304-46-1): A Technical Guide. BenchChem.

  • Shurpik, D. N., et al. (2023). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[9]arene with Hydroxyl and Amine Groups. Molecules, 28(23), 7935.

  • Abdel-Salam, O. M., et al. (2023). The protective effects of methylene blue on thioacetamide-induced acute liver and brain injury. Drug Discovery, 24, 1-13.

  • BenchChem. (2025). In-Depth Technical Guide: Biological Activities of 2-Amino-2-(2-methoxyphenyl)acetic Acid Derivatives. BenchChem.

  • Nikitina, L. E., et al. (2017). BIOLOGICAL ACTIVITY OF S-CONTAINING MONOTERPENOIDS. Chemistry of Natural Compounds, 53(5), 811-822.

  • El-hawary, S. S., et al. (2021). Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities. Marine Drugs, 19(9), 502.

  • Kumar, S., et al. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 433-436.

  • BenchChem. (2025). The Rising Star in Medicinal Chemistry: A Technical Guide to the Potential Applications of 2-Amino-2-(pyridin-2-YL)acetic Acid. BenchChem.

  • Kaluthanthiri, D. S., et al. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). IUCrData, 8(10).

  • Al-Hamdani, A. A. S., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules, 26(19), 5940.

  • Li, J., et al. (2023). Synthesis, Characterization, Antioxidant Activity, Antibacterial Activity, and Cytotoxicity of Quaternized Inulin Derivatives Bearing Aromatic Amides. Molecules, 28(18), 6505.

  • Kumar, D., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 212574.

  • Coppola, M., et al. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. Pharmaceuticals, 16(1), 119.

  • Klenkar, J., et al. (2023). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate.

  • Al-Hamdani, A. A. (2022). Synthesis and Spectro Scopic Study of Some Metal Transition Amino Organic Compounds with N-(2-OXO-1,2-Dihydropyrimidin-4- Ylcarbamothioyl) Acetamide (DPA). Pakistan Journal of Medical and Health Sciences, 16(1), 123-128.

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Comparative

Validating the Antiparasitic Potential of 2-Amino-N-methyl-2-thioxoacetamide Derivatives: A Comparative and Methodological Guide

Foreword: Charting a Course for Novel Antiparasitic Discovery The relentless evolution of parasitic resistance to existing therapies necessitates a continuous and innovative pipeline for new drug discovery.[1] Within thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting a Course for Novel Antiparasitic Discovery

The relentless evolution of parasitic resistance to existing therapies necessitates a continuous and innovative pipeline for new drug discovery.[1] Within this landscape, sulfur-containing organic scaffolds have emerged as a promising avenue for development due to their diverse biological activities. This guide focuses on a specific, yet underexplored, class of compounds: 2-Amino-N-methyl-2-thioxoacetamide derivatives . While direct evidence of their antiparasitic efficacy remains to be published, their structural similarity to known antiparasitic agents, such as thiosemicarbazones and various thioacetamide analogues, provides a strong rationale for their investigation.

This document serves as a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the antiparasitic potential of this novel compound class. We will delve into the established antiparasitic activities of structurally related compounds, propose potential mechanisms of action, and provide detailed, field-proven experimental protocols for robust in vitro and in vivo evaluation. This guide is designed not as a mere recitation of facts, but as a logical and scientifically-grounded roadmap for discovery.

The Rationale: Learning from Structurally Related Antiparasitics

The core hypothesis for the potential antiparasitic activity of 2-Amino-N-methyl-2-thioxoacetamide derivatives stems from the well-documented efficacy of compounds sharing the thioamide functional group.

Thiosemicarbazones: A Precedent for Potency

Thiosemicarbazones, which feature a similar N-C=S linkage, have demonstrated significant activity against a range of parasites, including Trypanosoma cruzi and Toxoplasma gondii.[2] Studies have shown that these molecules can interfere with essential parasitic processes. For instance, some thiosemicarbazone derivatives have been found to inhibit cruzipain, the major cysteine protease of T. cruzi, which is vital for the parasite's life cycle.[3]

Thiazoles and Thiophenes: Heterocyclic Scaffolds of Interest

The 2-aminothiazole and 2-aminothiophene cores, which can be conceptually related to the open-chain 2-amino-2-thioxoacetamide structure, are present in numerous compounds with demonstrated antiparasitic properties. Derivatives of 2-aminothiazole have shown promise as antimycobacterial and antiplasmodial agents.[4] Similarly, 2-amino-thiophene derivatives have exhibited potent antileishmanial activity, inducing apoptosis-like cell death in Leishmania species.[5][6]

Thioacetamide Derivatives: Emerging Candidates

Recent research has highlighted the potential of various thioacetamide derivatives as antimicrobial and even algicidal agents, suggesting a broad spectrum of bioactivity.[7] While direct antiparasitic data is sparse, the underlying chemical reactivity of the thioacetamide group suggests it could interact with biological targets within parasites.

The logical thread connecting these compound classes is the presence of the thioamide moiety, which is known to be a good metal chelator and can participate in various biological interactions. This provides a solid foundation for postulating that 2-Amino-N-methyl-2-thioxoacetamide derivatives could exhibit similar, or perhaps even enhanced, antiparasitic effects.

Proposed Mechanisms of Action: A Hypothesis-Driven Approach

Based on the known mechanisms of related compounds, we can propose several potential pathways through which 2-Amino-N-methyl-2-thioxoacetamide derivatives might exert their antiparasitic effects.

Enzyme Inhibition

A primary hypothesis is the inhibition of essential parasitic enzymes. Many antiparasitic drugs function by targeting enzymes that are unique to the parasite or are significantly different from their host counterparts.[8] Potential targets for 2-Amino-N-methyl-2-thioxoacetamide derivatives could include:

  • Cysteine Proteases: As seen with thiosemicarbazones, these compounds could inhibit crucial proteases like cruzipain in T. cruzi or similar enzymes in other protozoa.

  • Thioredoxin Reductase: This enzyme is a key component of the parasite's antioxidant defense system. Its inhibition can lead to a buildup of reactive oxygen species and subsequent cell death.[8]

  • Other Metabolic Enzymes: Parasites often have unique metabolic pathways that can be targeted.

dot graph "Enzyme_Inhibition_Pathway" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Proposed mechanism of enzyme inhibition.

Disruption of Redox Homeostasis

The thioamide group can be redox-active. It is plausible that these derivatives could interfere with the parasite's ability to manage oxidative stress, leading to an accumulation of damaging reactive oxygen species (ROS). This could occur through direct interaction with redox-sensitive molecules or by inhibiting enzymes involved in antioxidant defense, as mentioned above.

Metal Chelation

The thioamide moiety can chelate essential metal ions. By sequestering metal ions that are crucial for the function of parasitic metalloenzymes, these compounds could disrupt vital biological processes.

A Framework for Validation: Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the in vitro and in vivo validation of the antiparasitic efficacy of novel 2-Amino-N-methyl-2-thioxoacetamide derivatives.

Synthesis of 2-Amino-N-methyl-2-thioxoacetamide Derivatives

A general synthetic route to N-substituted 2-aminothiazole derivatives, which can be adapted, involves the Hantzsch thiazole synthesis from α-haloketones and thiourea or its derivatives. For the specific target compounds, a plausible route could involve the reaction of an appropriate α-keto acid derivative with a source of ammonia and a thionating agent, followed by amidation with methylamine. Alternatively, a pre-formed 2-thioxoacetamide could be aminated.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} General synthetic workflow for the target compounds.

In Vitro Antiparasitic Assays

Before evaluating antiparasitic activity, it is crucial to determine the cytotoxicity of the compounds against a mammalian cell line (e.g., Vero cells, HepG2) to establish a therapeutic window.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Target Organisms: Trypanosoma cruzi, Leishmania donovani, Plasmodium falciparum, Trichomonas vaginalis, Giardia lamblia.

Protocol: In Vitro Antiprotozoal Assay (Example: T. cruzi amastigotes)

  • Host Cell Infection: Seed mammalian host cells (e.g., L6 cells) in a 96-well plate and infect with trypomastigotes of T. cruzi.

  • Removal of Extracellular Parasites: After 24 hours, wash the wells to remove non-internalized parasites.

  • Compound Addition: Add serial dilutions of the test compounds to the infected cells. Include a positive control (e.g., benznidazole) and a negative control.

  • Incubation: Incubate the plate for 72 hours.

  • Staining and Visualization: Fix the cells and stain with Giemsa.

  • Parasite Quantification: Determine the number of amastigotes per host cell by microscopic examination.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the compound concentration.

Target Organisms: Caenorhabditis elegans (a free-living nematode model), Haemonchus contortus (a parasitic nematode).

Protocol: In Vitro Anthelmintic Assay (Example: C. elegans motility assay)

  • Worm Synchronization: Prepare a synchronized population of L4 stage C. elegans.

  • Compound Exposure: Add approximately 20-30 worms to each well of a 96-well plate containing liquid culture medium and the test compounds at various concentrations. Include a positive control (e.g., levamisole or ivermectin) and a negative control.

  • Motility Assessment: After 24 and 48 hours, score the motility of the worms under a microscope.

  • Data Analysis: Determine the concentration at which 50% of the worms are paralyzed or dead (EC50).

In Vivo Efficacy Models

For compounds that demonstrate promising in vitro activity and a favorable selectivity index (CC50/IC50), in vivo studies are the next critical step.

Animal Models:

  • Protozoal Infections: Mouse models of T. cruzi (Chagas disease), Leishmania spp. (leishmaniasis), and Plasmodium spp. (malaria) are well-established.[9]

  • Helminth Infections: Mouse or gerbil models infected with nematodes such as Heligmosomoides polygyrus or Ancylostoma ceylanicum can be used.

Protocol: In Vivo Efficacy Study (Example: Mouse model of acute T. cruzi infection)

  • Infection: Infect mice with a lethal dose of T. cruzi trypomastigotes.

  • Treatment: Begin treatment with the test compound at various doses (administered orally or intraperitoneally) a few hours after infection and continue for a specified period (e.g., 5-10 days). Include a vehicle-treated control group and a positive control group (e.g., benznidazole).

  • Monitoring: Monitor parasitemia levels by taking blood samples at regular intervals. Also, monitor animal survival and clinical signs of disease.

  • Endpoint Analysis: At the end of the experiment, assess parasite load in tissues (e.g., heart, skeletal muscle) by qPCR.

  • Data Analysis: Compare the parasitemia levels, survival rates, and tissue parasite burden between the treated and control groups to determine the efficacy of the compound.

Data Interpretation and Comparative Analysis

The ultimate validation of 2-Amino-N-methyl-2-thioxoacetamide derivatives will depend on a rigorous comparison of their performance against established antiparasitic drugs.

Table 1: Comparative Efficacy Data (Hypothetical)

CompoundTarget ParasiteIn Vitro IC50 (µM)In Vivo Efficacy (% reduction in parasitemia)Mammalian Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50)
Derivative A T. cruzi2.585% at 20 mg/kg>100>40
Derivative B L. donovani5.170% at 25 mg/kg>100>19.6
Benznidazole T. cruzi4.290% at 100 mg/kg5011.9
Miltefosine L. donovani1.895% at 20 mg/kg2513.9

Conclusion and Future Directions

While the direct antiparasitic profile of 2-Amino-N-methyl-2-thioxoacetamide derivatives is yet to be elucidated, the information presented in this guide provides a robust framework for their systematic evaluation. The structural similarities to known antiparasitic agents, coupled with the detailed experimental protocols, offer a clear path forward for researchers. The key to success will lie in a hypothesis-driven approach to synthesis and screening, followed by rigorous in vitro and in vivo validation. Should this class of compounds demonstrate significant and selective antiparasitic activity, it could represent a valuable new addition to the arsenal of drugs used to combat parasitic diseases.

References

  • Rubio-Hernández, et al. (2024).
  • Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. (n.d.). PMC.
  • Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole deriv
  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025, January 3). EXCLI Journal.
  • Synthesis and Anthelmintic Activity of New Thiosemicarbazide Deriv
  • First In Silico Screening of Insect Molecules for Identification of Novel Anti-Parasitic Compounds. (2022, January 19).
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014, March 21). MDPI.
  • Antiprotozoal Activity and Selectivity Index of Organic Salts of Albendazole and Mebendazole. (2025, March 27). MDPI.
  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2014, January 15). PubMed.
  • New drug target in protozoan parasites: the role of thioredoxin reductase. (2015, September 30). PMC.
  • Synthesis and biological evaluation of some substituted amino thiazole deriv
  • 2-Amino-thiophene derivatives present antileishmanial activity mediated by apoptosis and immunomodulation in vitro | Request PDF. (2026, March 2).
  • Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. (n.d.). Research Journal of Pharmacy and Technology.
  • Discovery of New Anti-Schistosomal Hits by Integration of QSAR-Based Virtual Screening and High Content Screening. (n.d.). PMC.
  • Glycosylated metal chelators as anti-parasitic agents with tunable selectivity. (2017, March 27). MURAL - Maynooth University Research Archive Library.
  • Identification of anti-schistosomal, anthelmintic and anti-parasitic compounds curated and text-mined from the scientific liter
  • Antileishmanial activity of 2-amino-thiophene deriv
  • Multi-Anti-Parasitic Activity of Arylidene Ketones and Thiazolidene Hydrazines against Trypanosoma cruzi and Leishmania spp. (n.d.). PMC.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. (2024, January 23). PMC.
  • View of In Vitro Anthelmintic activity of some Novel N-substituted Imidazolin-5-one deriv
  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2023, April 15). PubMed.
  • First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)

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Validation

In Silico Molecular Docking Validation of 2-Amino-N-methyl-2-thioxoacetamide against HDAC6: A Comparative Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To objectively evaluate the in silico binding efficacy, selectivity, and structural causality of 2-Amino-N-methyl-2-thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To objectively evaluate the in silico binding efficacy, selectivity, and structural causality of 2-Amino-N-methyl-2-thioxoacetamide as a next-generation Zinc-Binding Group (ZBG) against Histone Deacetylase 6 (HDAC6), comparing its performance to established hydroxamate-based inhibitors (Tubastatin A and Ricolinostat).

The Mechanistic Imperative: Moving Beyond Hydroxamates

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic Class IIb HDAC. Unlike Class I HDACs that regulate nuclear chromatin, HDAC6 modulates the acetylation status of non-histone substrates, most notably α-tubulin, heat shock protein 90 (HSP90), and cortactin[1]. Because of its critical role in microtubule dynamics, protein degradation, and cell motility, selective HDAC6 inhibition has emerged as a validated therapeutic strategy for neurodegenerative disorders, autoimmune diseases, and oncology[2].

HDAC6_Pathway HDAC6 HDAC6 (Class IIb) Tubulin α-Tubulin HDAC6->Tubulin Deacetylates HSP90 HSP90 HDAC6->HSP90 Deacetylates Cortactin Cortactin HDAC6->Cortactin Deacetylates Microtubule Microtubule Stability & Cell Motility Tubulin->Microtubule Regulates ProteinDeg Protein Folding & Degradation HSP90->ProteinDeg Regulates Cortactin->Microtubule Regulates

Fig 1: HDAC6 cytoplasmic signaling pathway and downstream cellular regulation.

Historically, the development of HDAC6 inhibitors has relied heavily on the hydroxamic acid functional group as the primary Zinc-Binding Group (ZBG) to chelate the catalytic Zn²⁺ ion[3]. While hydroxamates like Tubastatin A and the clinical-stage Ricolinostat (ACY-1215) exhibit potent binding, they suffer from severe pharmacological liabilities. Hydroxamates are metabolically unstable (often demonstrating a half-life of under 2 hours in vivo), exhibit potent off-target metal-chelating promiscuity, and have been linked to mutagenicity (Ames-positive genotoxicity)[4].

To circumvent these limitations, thioacetamides (mercaptoacetamides) —specifically derivatives utilizing the 2-Amino-N-methyl-2-thioxoacetamide core—have been engineered. This guide validates the structural causality behind why this specific thioacetamide ZBG offers superior isoform selectivity and an improved safety profile without sacrificing binding affinity[1].

Self-Validating In Silico Docking Protocol

To ensure rigorous, reproducible, and trustworthy computational data, the following in silico molecular docking workflow must be executed as a self-validating system .

Docking_Workflow PrepP Protein Prep (HDAC6, PDB: 5EDU) Grid Grid Generation (CD2 Catalytic Zinc) PrepP->Grid PrepL Ligand Prep (Thioacetamide vs Hydroxamates) Dock Molecular Docking (Glide / AutoDock Vina) PrepL->Dock Grid->Dock Score Scoring & Analysis (ΔG, RMSD, Zn Dist) Dock->Score

Fig 2: Self-validating in silico molecular docking workflow for HDAC6 inhibitors.

Step-by-Step Methodology
  • Protein Preparation (Targeting CD2): HDAC6 possesses two catalytic domains (CD1 and CD2), but CD2 is the primary site for deacetylase activity[5]. Import the high-resolution crystal structure of the HDAC6 CD2 domain (e.g., PDB ID: 5EDU) into the protein preparation module. Remove all solvent molecules except for critical structural waters bridging the active site. Retain the catalytic Zn²⁺ ion. Optimize hydrogen bond networks at physiological pH (7.4) and perform a restrained energy minimization.

  • Ligand Preparation: Generate 3D conformations for Tubastatin A, Ricolinostat, and the 2-Amino-N-methyl-2-thioxoacetamide derivative. Assign proper protonation states at pH 7.4 using Epik. Ensure the sulfur atom of the thioacetamide is properly parameterized for metal coordination.

  • Grid Generation: Center the receptor grid exactly on the Zn²⁺ ion within the CD2 catalytic pocket. Set the bounding box to 15 Å × 15 Å × 15 Å to accommodate bulky cap groups.

  • Validation Checkpoint (Critical): Before docking test compounds, redock the native co-crystallized ligand back into the generated grid. Causality Rule: The Root Mean Square Deviation (RMSD) between the predicted docked pose and the experimental crystal pose must be ≤ 2.0 Å. If the RMSD exceeds this threshold, the system is invalid; grid coordinates or metal-ion parameters must be re-optimized before proceeding.

  • Molecular Docking: Execute Extra Precision (XP) docking. Apply constraints requiring at least one coordination interaction (distance < 2.5 Å) with the catalytic Zn²⁺ ion.

Comparative Performance Data

The following table summarizes the quantitative in silico docking metrics, comparing the thioacetamide ZBG against industry-standard hydroxamates.

Inhibitor / ZBG CoreZBG ClassBinding Affinity (ΔG, kcal/mol)Zn²⁺ Coordination Distance (Å)Coordination GeometryPredicted Selectivity (HDAC6 vs Class I)
Tubastatin A Hydroxamate-9.22.0 (O), 2.3 (O)BidentateHigh (Driven by bulky cap)
Ricolinostat (ACY-1215) Hydroxamate-9.82.0 (O), 2.4 (O)BidentateHigh (Driven by cap/linker)
2-Amino-N-methyl-2-thioxoacetamide Thioacetamide-9.02.3 (S)MonodentateUltra-High (Driven by ZBG)

Structural Causality & Expert Discussion

The Bidentate Trap of Hydroxamates

As demonstrated in the data, Ricolinostat and Tubastatin A exhibit highly negative binding affinities (-9.8 and -9.2 kcal/mol, respectively). This is driven by the hydroxamate group, which forms a canonical, highly stable five-membered bidentate chelate complex with the Zn²⁺ ion (Zn–O distances of ~2.0 Å and 2.4 Å)[6]. However, this bidentate interaction is a double-edged sword: it is so thermodynamically favorable that it eagerly binds to the zinc ions in all HDAC isoforms. Consequently, hydroxamate inhibitors must rely entirely on massive, bulky "cap" groups to sterically clash with the narrower active sites of Class I HDACs to achieve selectivity[6].

The Monodentate Advantage of Thioacetamides

In stark contrast, the 2-Amino-N-methyl-2-thioxoacetamide core achieves its selectivity directly at the metal-binding level. Based on Hard-Soft Acid-Base (HSAB) principles, the softer sulfur atom of the thioacetamide coordinates with the Zn²⁺ ion in a monodentate fashion at a slightly longer distance (~2.3 Å).

The Causality of Selectivity: The HDAC6 CD2 catalytic channel is uniquely wider and structurally distinct from the rigid, narrow channels of Class I HDACs (HDAC1/2/3)[1],[3]. The monodentate sulfur-zinc geometry induced by 2-Amino-N-methyl-2-thioxoacetamide perfectly complements the wider topography of the HDAC6 CD2 pocket. When this same ZBG attempts to bind to a Class I HDAC, the altered coordination angle forces the attached linker and cap into steric collision with the narrow channel walls, abolishing binding.

Thus, 2-Amino-N-methyl-2-thioxoacetamide provides intrinsic, ZBG-driven selectivity (often >1000-fold over Class I HDACs)[1]. Furthermore, by replacing the hydroxamic acid with a thioacetamide, researchers completely bypass the metabolic instability and Ames-positive mutagenicity that plague traditional pan-HDAC and first-generation selective inhibitors[4].

Conclusion

While Tubastatin A and Ricolinostat remain valuable benchmarks, their reliance on the hydroxamate ZBG limits their long-term translational viability due to off-target toxicity and rapid degradation. In silico molecular docking validation proves that 2-Amino-N-methyl-2-thioxoacetamide acts as a highly efficient, selective, and structurally stable alternative ZBG. By shifting from a promiscuous bidentate oxygen chelation to a highly specific monodentate sulfur coordination, this compound class offers drug development professionals a superior scaffold for designing next-generation, non-toxic HDAC6 inhibitors.

References

  • Mercaptoacetamide: A promising zinc-binding group for the discovery of selective histone deacetylase 6 inhibitors National Library of Medicine (PMC) URL:[Link][1]

  • Searching for newer histone deacetylase 6 inhibitors: Design, ADMET prediction, molecular docking, and molecular dynamics simulation Chemical Review and Letters URL: [Link][5]

  • Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups MDPI URL: [Link][3]

  • Thiol-Based Potent and Selective HDAC6 Inhibitors Promote Tubulin Acetylation and T-Regulatory Cell Suppressive Function National Library of Medicine (PMC) URL:[Link][4]

  • Unusual zinc-binding mode of HDAC6-selective hydroxamate inhibitors National Library of Medicine (PMC) URL:[Link][6]

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Safety & Regulatory Compliance

Safety

2-Amino-N-methyl-2-thioxoacetamide proper disposal procedures

Professional Laboratory Disposal and Handling Guide for 2-Amino-N-methyl-2-thioxoacetamide As a Senior Application Scientist, establishing rigorous, scientifically grounded safety protocols is paramount for laboratory op...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Disposal and Handling Guide for 2-Amino-N-methyl-2-thioxoacetamide

As a Senior Application Scientist, establishing rigorous, scientifically grounded safety protocols is paramount for laboratory operations. The management of sulfur- and nitrogen-containing organic compounds requires specific logistical planning to prevent environmental contamination, adverse chemical reactions in waste streams, and occupational exposure.

This guide details the operational and disposal plans for 2-Amino-N-methyl-2-thioxoacetamide (CAS: 41168-87-0) , a thiooxamide derivative utilized in synthetic and coordination chemistry[1][2]. The protocols below are designed for professional laboratory settings and must be executed in conjunction with your institution's Environmental Health and Safety (EHS) guidelines.

Hazard Profile and Causality

To implement a self-validating safety system, researchers must understand the causality behind the disposal rules. 2-Amino-N-methyl-2-thioxoacetamide contains a thioamide functional group, which dictates its reactivity and environmental fate:

  • Combustion Byproducts: Because the molecule contains both sulfur and nitrogen, thermal decomposition or incineration will yield sulfur oxides (SOx) and nitrogen oxides (NOx)[3]. Therefore, disposal must be routed to high-temperature incinerators equipped with environmental scrubbers.

  • Reactivity in Waste Streams: Thioamides can be susceptible to oxidation. Mixing this compound with strong oxidizing agents (e.g., nitric acid, peroxides, permanganates) in a general waste carboy can lead to exothermic reactions or the evolution of hazardous gases[4]. Strict segregation is required.

  • Environmental Toxicity: Organic sulfur compounds often exhibit low environmental biodegradability and potential aquatic toxicity. Under no circumstances should this material or its wash water be disposed of via the municipal drain system[3][4].

Quantitative Waste Classification Data

To facilitate rapid decision-making for EHS compliance, the critical logistical parameters for 2-Amino-N-methyl-2-thioxoacetamide are summarized below.

ParameterSpecificationLogistical Implication
Chemical Name 2-Amino-N-methyl-2-thioxoacetamideMust be written in full on waste labels; no abbreviations.
CAS Registry Number 41168-87-0[1]Essential for EHS tracking and contractor profiling.
Molecular Formula C3H6N2OSIndicates presence of S and N; flags for specialized incineration.
Primary Waste Category Non-Halogenated Organic SolidSegregate from halogenated waste to optimize disposal costs.
Incompatible Materials Strong oxidizers, strong acidsDo not co-mingle in aqueous or organic mixed waste carboys containing these agents.
Recommended Disposal High-Temperature IncinerationRequires transfer to a licensed hazardous waste contractor.

Step-by-Step Laboratory Disposal Methodology

This methodology covers the lifecycle of the chemical waste from generation to EHS handover. It does not outline in-lab chemical destruction, as improvised neutralization of thioamides poses unnecessary exposure risks; professional incineration is the standard[4].

Step 1: Personnel Preparation and PPE

  • Action: Don standard laboratory Personal Protective Equipment (PPE), including a flame-resistant lab coat, nitrile gloves, and chemical splash goggles.

  • Rationale: Prevents dermal and ocular exposure to fine powders or contaminated solutions during the transfer process.

Step 2: Primary Containment and Segregation

  • Action: Collect all unreacted solid 2-Amino-N-methyl-2-thioxoacetamide, contaminated filter paper, and weighing boats into a dedicated, chemically compatible primary container (e.g., a high-density polyethylene (HDPE) wide-mouth jar or a clear glass bottle).

  • Action: If the compound is dissolved in a solvent, transfer the solution to a designated "Non-Halogenated Organic Waste" carboy. Critical verification: Ensure the carboy contains zero oxidizing agents.

  • Rationale: HDPE and glass provide excellent chemical resistance. Segregation prevents dangerous cross-reactivity and ensures regulatory compliance.

Step 3: Decontamination of Equipment

  • Action: Wash spatulas, glassware, and reusable equipment with an appropriate organic solvent (e.g., ethanol or acetone) to dissolve residual thioamide.

  • Action: Collect all solvent washings into the organic waste carboy. Do not rinse contaminated equipment directly into the sink[3].

  • Rationale: Prevents the introduction of persistent organic pollutants into the municipal water supply.

Step 4: Labeling and Documentation

  • Action: Affix a standardized hazardous waste label to the container immediately upon the first addition of waste.

  • Action: Explicitly list "2-Amino-N-methyl-2-thioxoacetamide" and "CAS 41168-87-0", along with the estimated mass/concentration. Check the boxes for "Toxic" and "Irritant" (or applicable institutional hazard classes).

  • Rationale: Unlabeled "mystery powders" pose severe risks to waste handlers and incur massive analytical costs for the institution.

Step 5: EHS Transfer

  • Action: Store the sealed, labeled waste container in a designated Secondary Containment tray within a ventilated hazardous waste accumulation area.

  • Action: Submit a waste pickup request to your institutional EHS department or licensed waste management contractor for final disposal via incineration.

Waste Management Workflow

G Generation Waste Generation (2-Amino-N-methyl-2-thioxoacetamide) Segregation Waste Segregation (Strictly Isolate from Oxidizers) Generation->Segregation Containment Primary Containment (HDPE or Glass Receptacles) Segregation->Containment Labeling EHS Documentation & Labeling (Include CAS 41168-87-0) Containment->Labeling Disposal Licensed High-Temp Incineration (SOx/NOx Scrubbing) Labeling->Disposal

Workflow for the segregation, containment, and disposal of thioamide chemical waste.

References

  • "2-[(2-FURYLMETHYL)AMINO]-N-(2-METHOXY-5-METHYLPHENYL)-2-THIOXOACETAMIDE — Chemical Substance Information" NextSDS. Available at:[Link]

Sources

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